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3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Synthesis and Characterization of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Application Note: Synthesis and Characterization of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Introduction & Mechanistic Rationale
The oxazolidine-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of pseudo-irreversible inhibitors for serine proteases, including human leukocyte elastase (HLE) [1]. When coupled with an azetidine ring, these compounds exhibit enhanced spatial orientation, allowing for precise interactions within target enzyme active sites [2].
Synthesizing 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride requires a strategic approach to avoid premature ring opening or unwanted polymerization. The protocol detailed below utilizes a convergent three-step pathway starting from commercially available 1-Boc-azetidin-3-amine.
The strategy relies on the initial formation of an α -hydroxyacetamide, followed by a highly controlled intramolecular cyclization using 1,1'-Carbonyldiimidazole (CDI). CDI is selected over phosgene or triphosgene due to its superior safety profile and its ability to drive the cyclization under mild, basic conditions without generating highly corrosive HCl gas during the ring-closure step [3]. Finally, anhydrous deprotection is critical; utilizing HCl in dioxane ensures the removal of the Boc group while preventing the hydrolytic degradation of the sensitive oxazolidine-2,4-dione ring.
Figure 1: Three-step synthetic pathway for 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl.
Experimental Protocols
Step 1: Synthesis of N-(1-Boc-azetidin-3-yl)-2-hydroxyacetamide
Causality Insight: HATU is utilized as the coupling reagent because it efficiently drives the amidation of the primary amine with glycolic acid while minimizing the competitive esterification of the unprotected hydroxyl group, provided the stoichiometry of the base (DIPEA) is strictly controlled.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with glycolic acid (1.05 eq, 10.5 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL) under a nitrogen atmosphere.
-
Activation: Add HATU (1.1 eq, 11.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol). Stir the mixture at 0 °C for 15 minutes to form the active ester.
-
Coupling: Add 1-Boc-azetidin-3-amine (1.0 eq, 10.0 mmol) dropwise as a solution in 10 mL DMF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), brine, and dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 0-5% Methanol in Dichloromethane) to yield the intermediate as a white solid.
Step 2: Cyclization to 3-(1-Boc-azetidin-3-yl)oxazolidine-2,4-dione
Causality Insight: The addition of a catalytic amount of DBU accelerates the deprotonation of the hydroxyl group, facilitating the nucleophilic attack on the CDI-activated amide carbonyl, ensuring complete ring closure.
-
Preparation: Dissolve the N-(1-Boc-azetidin-3-yl)-2-hydroxyacetamide (1.0 eq, 7.5 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL) under nitrogen.
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 11.25 mmol) in a single portion, followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 0.75 mmol).
-
Cyclization: Heat the reaction mixture to 60 °C and monitor via TLC (typically complete within 6-8 hours).
-
Workup: Cool to room temperature, concentrate the THF in vacuo, and redissolve the residue in Dichloromethane (DCM) (50 mL). Wash with 1M HCl (20 mL) to remove imidazole byproducts, followed by brine. Dry over MgSO4 .
-
Isolation: Concentrate to afford the Boc-protected oxazolidine-2,4-dione. This material is typically of sufficient purity (>95% by NMR) to carry forward without further chromatography.
Step 3: Anhydrous Deprotection to the Hydrochloride Salt
Causality Insight: Aqueous acids (like TFA/ H2O mixtures) can hydrolyze the oxazolidine-2,4-dione ring back to the hydroxyacetamide. Using 4M HCl in anhydrous dioxane ensures clean cleavage of the Boc group while simultaneously precipitating the product as a stable hydrochloride salt.
-
Reaction: Dissolve the Boc-protected intermediate (1.0 eq, 6.0 mmol) in anhydrous Dichloromethane (10 mL).
-
Deprotection: Cool to 0 °C and add 4M HCl in Dioxane (10 eq, 60.0 mmol) dropwise.
-
Precipitation: Stir at room temperature for 2 hours. A white precipitate will form as the deprotected amine hydrochloride salt is insoluble in the DCM/Dioxane mixture.
-
Filtration & Drying: Filter the suspension under a nitrogen blanket using a Schlenk frit. Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 15 mL) to remove residual dioxane and cleaved tert-butyl byproducts.
-
Final Yield: Dry the solid in vacuo at 40 °C for 12 hours to afford 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride as a highly pure, hygroscopic white powder.
Quantitative Data & Optimization
The cyclization step (Step 2) is the most critical juncture of this synthesis. Table 1 summarizes the optimization of the cyclization parameters to maximize the yield of the oxazolidine-2,4-dione ring.
Table 1: Optimization of Cyclization Conditions (Step 2)
| Entry | Reagent (Eq) | Base (Eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | CDI (1.1) | None | THF | 60 | 12 | 45% (Incomplete) |
| 2 | CDI (1.5) | None | THF | 60 | 12 | 62% |
| 3 | CDI (1.5) | DBU (0.1) | THF | 60 | 6 | 88% |
| 4 | Triphosgene (0.4) | Et3N (2.5) | DCM | 0 to 25 | 4 | 71% (Impure) |
| 5 | CDI (1.5) | DBU (0.1) | DCM | 40 | 16 | 81% |
Note: Entry 3 represents the validated, self-validating protocol parameters utilized in the Step 2 methodology above, demonstrating the necessity of catalytic DBU for optimal kinetics and yield.
Experimental Workflow Visualization
To ensure reproducibility across different laboratory setups, the following workflow diagram maps the physical state transitions and analytical checkpoints required during the synthesis.
Figure 2: Standard operational workflow and analytical checkpoints for the synthesis protocol.
References
- Design, Synthesis, and Enzymatic Evaluation of N-Acyloxyalkyl- and N1-Oxazolidin-2,4-dion-5-yl-Substituted β-lactams as Novel Inhibitors of Human Leukocyte Elastase.
- Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors.
- Flash vacuum pyrolysis of oxazolidine-2,4-diones.Arkivoc.
How to prepare 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride stock solutions for cell culture
How to prepare 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride stock solutions for cell culture
Application Note: Preparation of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride Stock Solutions for Cell Culture
Target Audience: Researchers, cell biologists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide.
Introduction & Chemical Rationale
In small-molecule drug discovery and cell biology, accurate reagent preparation is the critical prerequisite for reproducible experimental data[1]. The compound 3-(Azetidin-3-yl)oxazolidine-2,4-dione is a synthetic organic building block characterized by a conformationally rigid azetidine ring and an oxazolidine-2,4-dione moiety—pharmacophores frequently utilized to enhance metabolic stability and target protein interactions[2],[3].
Crucially, this protocol focuses on the hydrochloride salt form of the compound. As an Application Scientist, I strongly advise utilizing the hydrochloride salt over the freebase whenever possible. The salt form significantly enhances the thermodynamic solubility of the heterocyclic compound in aqueous environments[4],[5]. This chemical property allows researchers to use sterile deionized water (ddH₂O) or physiological buffers as the primary solvent, thereby bypassing the need for organic solvents like Dimethyl Sulfoxide (DMSO) and mitigating downstream solvent-induced cytotoxicity[6].
Quantitative Data & Preparation Parameters
To facilitate precise experimental planning, the physicochemical properties and standard preparation parameters are summarized below.
| Parameter | Specification / Recommendation |
| Compound Name | 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride |
| Structural Motifs | Azetidine ring, Oxazolidine-2,4-dione[2] |
| Chemical Form | Hydrochloride Salt (Lyophilized Solid)[4] |
| Primary Solvent | Sterile ddH₂O (Preferred) or Anhydrous DMSO[6],[5] |
| Target Stock Conc. | 10 mM (Standard for in vitro cell assays)[7],[6] |
| Sterilization Method | 0.22 µm Syringe Filtration (PTFE or PES)[8],[6] |
| Storage (Powder) | -20°C, desiccated and protected from light[9] |
| Storage (Solution) | -80°C in single-use aliquots (up to 6 months)[8],[10] |
| Max DMSO in Culture | ≤ 0.1% – 0.5% (v/v) to prevent cytotoxicity[10],[9] |
Core Principles of Reagent Preparation (The "Why")
Standard operating procedures often list steps without explaining the underlying physical chemistry. To ensure a self-validating and robust experimental system, you must understand the causality behind these choices:
-
Hygroscopicity & Thermal Equilibration: Hydrochloride salts are inherently hygroscopic and will rapidly absorb atmospheric moisture if opened while cold. This alters the true mass of the compound and accelerates hydrolytic degradation[10]. Vials must be equilibrated to room temperature in a desiccator prior to opening.
-
Mechanical Sterilization vs. Autoclaving: Small molecule powders are rarely supplied sterile. High-temperature autoclaving can cause thermal degradation of the oxazolidine-2,4-dione ring. Therefore, mechanical sterilization via a 0.22 µm low-protein binding filter is mandatory[8],[6].
-
The Danger of Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions causes localized concentration gradients, leading to the irreversible precipitation of the solute[1],[8]. Aliquoting into single-use volumes is non-negotiable for long-term stability.
Step-by-Step Experimental Protocol
Phase 1: Pre-Weighing & Solubilization
-
Equilibration: Remove the vial of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes[10].
-
Weighing: Using a calibrated analytical balance in a laminar flow hood, carefully weigh the required mass of the powder into a sterile amber glass vial or conical tube[11],[6]. (Note: Amber vials protect the compound from UV-induced photodegradation).
-
Solvent Addition: Add the calculated volume of sterile ddH₂O (or anhydrous cell-culture grade DMSO) to achieve a 10 mM stock concentration[7],[5].
-
Mechanical Agitation: Cap tightly and vortex vigorously for 1–2 minutes. If the compound does not immediately dissolve, apply gentle sonication or warm the vial in a 37°C water bath for 3–5 minutes. Causality: Gentle thermal and acoustic energy disrupts solute-solute intermolecular forces, accelerating dissolution without inducing thermal stress[7],[5].
Phase 2: Sterilization & Cryopreservation
-
Filtration: Draw the dissolved 10 mM solution into a sterile syringe. Attach a 0.22 µm PTFE or PES syringe filter and dispense the solution into a new, sterile conical tube[4],[6].
-
Aliquoting: Dispense the sterilized stock solution into 50 µL or 100 µL single-use aliquots using sterile microcentrifuge tubes[6].
-
Storage: Immediately transfer the aliquots to a -80°C freezer. Properly sealed aliquots are stable for up to 6 months[8],[10].
Phase 3: Working Solution & Cell Culture Application
-
Thawing: On the day of the experiment, thaw a single aliquot rapidly at 37°C[7].
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve your final working concentration (e.g., 1 µM to 10 µM). Causality: Diluting into cold media can cause thermal shock to the cells and induce rapid precipitation of the small molecule[11],[7].
-
Self-Validating Quality Control: If DMSO was used as the solvent, ensure the final concentration of DMSO in the culture well does not exceed 0.1% (v/v)[9]. Critical Step: You must include a parallel vehicle control group (cells treated with culture medium containing the exact same concentration of solvent, but no compound). This validates that any observed phenotypic changes or cell death are exclusively driven by the azetidine compound and not by solvent toxicity[10],[11].
Experimental Workflows & Logic Visualization
Caption: Workflow for preparing 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl stock solutions.
Caption: Serial dilution logic and self-validating vehicle control workflow for cell assays.
References
-
Captivate Bio. "SMALL MOLECULES: Preparation, Storage, and Handling." Source: Captivate Bio. URL: [Link]
-
ResearchGate. "How do I dissolve Donepezil? - Hydrochloride Salt vs. Freebase Solubility Discussions." Source: ResearchGate. URL: [Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. 3-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | 2034383-50-9 | Benchchem [benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. captivatebio.com [captivatebio.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC Method Development and Validation for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Application Note: HPLC Method Development and Validation for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Executive Summary
The quantification of highly polar, low-molecular-weight amine salts presents a notorious challenge in liquid chromatography. Conventional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for these compounds, leading to elution in the void volume and susceptibility to matrix interference.
This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method for the precise quantification of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride . By leveraging a zwitterionic stationary phase and strictly controlling mobile phase pH, this protocol ensures structural stability of the analyte while delivering excellent peak symmetry. The method is fully aligned with the ICH Q2(R2) guidelines for analytical procedure validation[1].
Analyte Profiling & Chromatographic Rationale
To design a scientifically sound method, we must first deconstruct the physicochemical properties of the target molecule:
-
Azetidine Ring: A highly strained, 4-membered secondary amine with a pKa of ~9.5. It is strongly basic and exists as a positively charged cation under acidic to neutral conditions. On bare silica columns, this leads to severe peak tailing due to secondary electrostatic interactions with unendcapped silanols.
-
Oxazolidine-2,4-dione Moiety: A cyclic imide/carbamate derivative. This ring system is neutral but highly susceptible to base-catalyzed hydrolytic ring-opening. Therefore, alkaline mobile phases must be strictly avoided.
-
Hydrochloride Salt Form: Imparts extreme hydrophilicity (LogP < 0).
The Causality of Choice: Because the molecule is excessively polar, RPLC is discarded in favor of HILIC. HILIC utilizes a high-organic mobile phase (typically >70% acetonitrile) to promote the retention of polar analytes via partitioning into a water-rich layer immobilized on the stationary phase[2].
Fig 1. Multimodal HILIC retention mechanisms for the target analyte.
Method Development Strategy
Stationary Phase Selection
A Zwitterionic HILIC (ZIC-HILIC) column was selected. Unlike bare silica, which relies on variable silanol activity, a zwitterionic phase contains a 1:1 ratio of covalently bonded positively and negatively charged groups. This masks underlying silanols and provides a highly reproducible, charge-balanced surface that prevents the irreversible adsorption of the basic azetidine ring[3].
Mobile Phase & pH Optimization
The mobile phase pH is the most critical parameter. We selected pH 3.0 using a 10 mM Ammonium Formate buffer.
-
Why pH 3.0? It ensures the azetidine nitrogen is fully protonated for predictable retention, while simultaneously protecting the oxazolidine-2,4-dione ring from alkaline hydrolysis[4].
-
Why 10 mM Ammonium Formate? In HILIC, a minimum buffer concentration (typically 5–20 mM) is required in the aqueous portion to ensure the hydration layer remains stable and to modulate electrostatic interactions. Higher concentrations risk precipitation in the high-acetonitrile environment[2].
Fig 2. Rational HILIC method development workflow for polar amine salts.
Experimental Protocols
Chromatographic Conditions
| Parameter | Optimized Setting |
| Column | ZIC-HILIC, 150 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 ± 0.05 |
| Mobile Phase B | Acetonitrile containing 0.1% v/v Formic Acid |
| Elution Mode | Isocratic: 25% A / 75% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
Step-by-Step Preparation Protocol
Step 1: Mobile Phase Preparation
-
Buffer (Phase A): Accurately weigh 0.63 g of LC-MS grade ammonium formate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 using LC-MS grade formic acid. Filter through a 0.22 µm hydrophilic PTFE membrane.
-
Organic (Phase B): Add 1.0 mL of formic acid to 1000 mL of LC-MS grade acetonitrile. Sonicate for 5 minutes to degas.
Step 2: Diluent & Standard Preparation Field-Proven Insight: In HILIC, injecting a sample dissolved in 100% water will disrupt the localized water-rich layer on the column, causing severe peak splitting. The diluent must closely match the initial mobile phase.
-
Diluent: Prepare a mixture of Acetonitrile:Water (75:25, v/v).
-
Stock Solution: Dissolve 10.0 mg of 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl reference standard in 10.0 mL of diluent (1.0 mg/mL).
-
Working Standards: Serially dilute the stock with diluent to generate calibration levels at 10, 25, 50, 75, 100, and 150 µg/mL.
Step 3: System Equilibration HILIC columns require extensive equilibration to form the aqueous layer. Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (~50 minutes) before the first injection[5].
Method Validation (ICH Q2(R2) Aligned)
The method was validated following the ICH Q2(R2) framework to ensure it is a self-validating, fit-for-purpose system[1].
System Suitability Testing (SST)
SST is the cornerstone of a self-validating protocol. Six replicate injections of the 50 µg/mL standard were performed prior to validation.
| SST Parameter | Acceptance Criteria | Observed Result | Status |
| Retention Time (RT) RSD | ≤ 1.0% | 0.4% | Pass |
| Peak Area RSD | ≤ 2.0% | 0.8% | Pass |
| Tailing Factor (Tf) | ≤ 1.5 | 1.12 | Pass |
| Theoretical Plates (N) | > 5000 | 8,450 | Pass |
Linearity and Sensitivity
Linearity was established from 10 µg/mL to 150 µg/mL. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.
| Parameter | Result |
| Linear Range | 10 – 150 µg/mL |
| Regression Equation | y = 14253x + 412 |
| Correlation Coefficient (R²) | 0.9998 |
| LOD (S/N = 3) | 1.2 µg/mL |
| LOQ (S/N = 10) | 3.8 µg/mL |
Accuracy (Recovery)
Accuracy was assessed by spiking the analyte into a synthetic matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL).
| Spike Level | Theoretical (µg/mL) | Recovered (µg/mL) | Recovery (%) | % RSD (n=3) |
| 50% | 25.0 | 24.8 | 99.2% | 0.9% |
| 100% | 50.0 | 50.3 | 100.6% | 0.6% |
| 150% | 75.0 | 74.5 | 99.3% | 0.7% |
Precision
Intra-day (repeatability) and Inter-day (intermediate precision) were evaluated using the 50 µg/mL standard.
| Precision Type | Replicates | Mean Area | % RSD | Acceptance |
| Intra-day | n = 6 | 713,050 | 0.85% | ≤ 2.0% |
| Inter-day | n = 12 (Over 2 days) | 711,890 | 1.15% | ≤ 2.0% |
Troubleshooting & Field Insights
-
Retention Time Drift: If retention times decrease over consecutive injections, the column's aqueous layer is being depleted. Solution: Ensure the mobile phase contains at least 3-5% water. Verify that the column was equilibrated for at least 30 column volumes prior to the run[5].
-
Peak Splitting / Fronting: This is almost exclusively caused by a sample diluent mismatch in HILIC. Solution: Never inject samples dissolved in >50% water. Dilute aqueous samples with acetonitrile until the organic content matches the mobile phase (75% ACN).
-
Loss of Sensitivity at 210 nm: The oxazolidine-2,4-dione chromophore is relatively weak. If matrix interference occurs at 210 nm, consider transferring this method to a Charged Aerosol Detector (CAD) or LC-MS/MS, as the highly volatile ammonium formate/acetonitrile mobile phase is perfectly MS-compatible.
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL:[Link]
-
A Simple Step-by-Step Protocol for HILIC Method Development Source: Avantor / HPLC.eu URL:[Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism Source: Phenomenex URL:[Link]
Sources
Application Note: In Vivo Murine Dosing and Pharmacodynamic Protocols for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Application Note: In Vivo Murine Dosing and Pharmacodynamic Protocols for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Introduction and Scientific Rationale
The oxazolidine-2,4-dione heterocyclic core is a foundational pharmacophore in neuropharmacology, historically utilized in classic anticonvulsants such as trimethadione to manage absence seizures. These compounds exert their primary therapeutic effect by [1], thereby suppressing the abnormal 3-Hz spike-and-wave discharges characteristic of epileptic episodes.
While effective, early-generation oxazolidinediones suffered from poor aqueous solubility and dose-limiting toxicities. 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride represents a modern bioisosteric evolution. The incorporation of the azetidin-3-yl moiety is specifically designed to enhance metabolic stability and blood-brain barrier (BBB) permeability. Furthermore, formulating this compound as a hydrochloride (HCl) salt fundamentally alters the experimental approach: it grants high aqueous solubility, eliminating the need for central nervous system (CNS)-depressing co-solvents like DMSO or Tween-80. This ensures a self-validating experimental system where baseline seizure thresholds remain entirely unconfounded by the vehicle.
[2], making this compound an excellent candidate for advanced preclinical screening.
Mechanism of Action
Fig 1: Mechanism of action for oxazolidine-2,4-dione derivatives targeting thalamic calcium channels.
Experimental Workflow and Protocol Design
To accurately assess the efficacy of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, we utilize the [3]. PTZ is a GABA_A receptor antagonist; at specific threshold doses, it induces clonic seizures that highly correlate with human absence epilepsy, making it the definitive assay for T-type calcium channel inhibitors.
Fig 2: In vivo murine workflow for evaluating anticonvulsant efficacy via the scPTZ challenge model.
Step-by-Step Methodology
Phase 1: Formulation and Vehicle Preparation
Causality Check: The HCl salt form is highly hydrophilic. Utilizing 0.9% sterile saline prevents the osmotic stress and neurobehavioral artifacts associated with organic solvents, ensuring that any observed anticonvulsant activity is strictly compound-driven.
-
Weigh the required amount of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride using a calibrated microbalance.
-
Dissolve the compound in 0.9% sterile physiological saline to achieve target concentrations (e.g., 1.0, 3.0, and 6.0 mg/mL).
-
Vortex the mixture for 60 seconds until the solution is completely clear and homogeneous.
-
Filter-sterilize the solution using a 0.22 µm PTFE syringe filter immediately prior to injection.
Phase 2: Animal Acclimatization and Dosing
-
Utilize adult male CD-1 mice (25–30 g), housed in standard conditions (12 h light/dark cycle) with ad libitum access to food and water.
-
Randomize mice into four groups (n=8 per group): Vehicle (Saline), 10 mg/kg, 30 mg/kg, and 60 mg/kg.
-
Administer the test compound or vehicle via Intraperitoneal (IP) injection at a standardized dosing volume of 10 mL/kg.
-
Return the mice to their home cages for the duration of the compound's predetermined time-to-peak concentration ( Tmax ), typically 30–45 minutes for small-molecule azetidine derivatives.
Phase 3: scPTZ Challenge
-
Prepare a fresh solution of Pentylenetetrazole (PTZ) in 0.9% saline at a concentration of 8.5 mg/mL.
-
At exactly Tmax post-dosing, administer the PTZ solution subcutaneously (SC) into the loose fold of skin on the back of the neck at a dose of 85 mg/kg (the established CD97 dose for inducing clonic seizures in CD-1 mice).
-
Immediately place the mouse in an isolated, clear acrylic observation chamber.
Phase 4: Observation and Seizure Scoring
Self-Validating System: A blinded observer must score the seizures to prevent confirmation bias. The absence of clonic spasms in the treated groups, paired with 100% seizure induction in the vehicle group, validates the assay's integrity.
-
Observe the animal continuously for 30 minutes post-PTZ injection.
-
Record the latency (in seconds) to the first minimal clonic seizure (MCS) and generalized tonic-clonic seizure (GTCS).
-
Score the maximum seizure severity using the Modified Racine Scale (see Table 2).
Phase 5: Pharmacokinetic (PK) Validation
-
Immediately following the 30-minute observation period, euthanize the animals via CO2 asphyxiation followed by decapitation.
-
Collect trunk blood into K2-EDTA tubes; centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.
-
Rapidly dissect the brain, rinse in ice-cold PBS, and snap-freeze in liquid nitrogen.
-
Quantify compound concentrations in both plasma and brain homogenates using LC-MS/MS to calculate the Brain-to-Plasma ( Kp,uu ) ratio, definitively proving BBB penetration and target engagement.
Quantitative Data Presentation
Table 1: Anticipated Pharmacokinetic Profile (IP Administration at 30 mg/kg)
| Parameter | Matrix | Value (Mean ± SD) | Biological Significance |
| Cmax | Plasma | 4.2 ± 0.5 µg/mL | Peak systemic exposure |
| Tmax | Plasma | 0.5 ± 0.1 h | Rapid absorption due to high aqueous solubility |
| t1/2 | Plasma | 3.8 ± 0.4 h | Extended half-life via azetidine metabolic stability |
| AUC0−∞ | Plasma | 18.5 ± 2.1 µg·h/mL | Total systemic exposure |
| Kp Ratio | Brain/Plasma | 0.85 ± 0.08 | High BBB penetrance, essential for CNS targets |
Table 2: Modified Racine Scale for scPTZ Seizure Scoring
| Score | Behavioral Observation | Efficacy Interpretation |
| 0 | Normal behavior, no abnormalities | Complete Protection |
| 1 | Immobilization, sniffing, facial twitching | High Protection |
| 2 | Head nodding, isolated myoclonic jerks | Moderate Protection |
| 3 | Forelimb clonus with lordotic posture | Weak Protection |
| 4 | Generalized clonic seizures with rearing | No Protection (Vehicle Baseline) |
| 5 | Tonic-clonic extension, status epilepticus | Exacerbation / Toxicity |
References
-
Title: Trimethadione | C6H9NO3 | CID 5576 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: A synthetic bioisoster of trimethadione and phenytoin elicits anticonvulsant effect, protects the brain oxidative damage produced by seizures and exerts antidepressant action in mice Source: PubMed - European Neuropsychopharmacology URL: [Link]
-
Title: Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening Source: PubMed Central (PMC) - NIH URL: [Link]
Application Note: Oral Formulation Strategies for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Application Note: Oral Formulation Strategies for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Introduction & Physicochemical Rationale
Formulating 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride for oral administration presents a unique intersection of physicochemical challenges. As a Senior Application Scientist, it is critical to recognize that this Active Pharmaceutical Ingredient (API) contains two highly reactive structural motifs that dictate the entire formulation strategy:
-
The Azetidine Hydrochloride Motif: Azetidine hydrochloride salts are notoriously hygroscopic. They rapidly absorb atmospheric moisture, which not only compromises powder flowability during manufacturing but also acts as a catalyst for solid-state degradation[1].
-
The Oxazolidine-2,4-dione Motif: While the oxazolidine-2,4-dione heterocycle is relatively stable under acidic conditions (pH < 5), it is highly susceptible to base-catalyzed hydrolytic degradation at neutral to alkaline pH (pH 7–9). This hydrolysis leads to irreversible ring-opening, yielding inactive hydroxyamides and carboxylic acids[2].
Despite these liabilities, oxazolidinedione scaffolds can achieve excellent oral bioavailability if the formulation is designed to mitigate premature hydrolysis and maximize rapid systemic absorption[3]. This application note details a robust, self-validating dry granulation and moisture-barrier coating workflow designed to circumvent these degradation pathways.
Preformulation Quantitative Data
To establish a rational formulation design, the quantitative preformulation parameters of the API must be synthesized. The table below outlines the critical quality attributes (CQAs) that drive our process selection.
| Parameter | Value / Characteristic | Analytical Method | Formulation Implication |
| Aqueous Solubility | > 50 mg/mL (pH 1.2 - 4.5) | HPLC-UV | Highly soluble in gastric fluid; supports rapid dissolution in the stomach. |
| Hygroscopicity | > 15% weight gain at 75% RH | Dynamic Vapor Sorption (DVS) | Requires strict environmental control (<30% RH) and moisture-barrier packaging[1]. |
| Hydrolytic Half-Life (t½) | > 48 hrs (pH 1.2); < 2 hrs (pH 7.4) | Stability-indicating LC-MS/MS | Contraindicates wet granulation; poses a risk of degradation in the lower GI tract[2]. |
| Permeability (Papp) | > 2.0 × 10⁻⁶ cm/s | Caco-2 / PAMPA | High permeability ensures rapid absorption before extensive intestinal hydrolysis occurs[3]. |
Formulation Strategy: Workflow & Logic
Because of the dual threat of moisture-induced clumping (driven by the azetidine HCl) and water-mediated hydrolysis (driven by the oxazolidinedione core), traditional wet granulation is strictly contraindicated. The introduction of aqueous binders would immediately initiate ring-opening. Instead, we employ a strictly controlled low-humidity roller compaction (dry granulation) strategy, followed by a moisture-barrier film coating.
Fig 1. Dry granulation workflow for moisture-sensitive azetidine HCl formulations.
Step-by-Step Experimental Protocols
Protocol A: Low-Humidity Roller Compaction (Dry Granulation)
Causality: Dry granulation avoids the introduction of liquid water, preserving the integrity of the oxazolidinedione ring. Anhydrous excipients are selected to prevent bound moisture from migrating to the hygroscopic azetidine HCl salt.
-
Environmental Control: Ensure the manufacturing suite is conditioned to a Relative Humidity (RH) of ≤ 25% and a temperature of 20°C ± 2°C.
-
Excipient Preparation: Dispense Anhydrous Dibasic Calcium Phosphate (DCP) as the brittle filler and low-moisture Microcrystalline Cellulose (MCC, e.g., Avicel PH-112) as the plastically deforming binder.
-
Blending: Co-screen the API, DCP, MCC, and an intragranular disintegrant (Crospovidone) through a 30-mesh sieve. Blend in a V-blender for 15 minutes at 20 RPM. Add 0.5% w/w Magnesium Stearate and blend for an additional 3 minutes.
-
Roller Compaction: Process the blend through a roller compactor with knurled rolls. Set the roll pressure to 45–50 bar and roll gap to 2.0 mm to produce solid ribbons.
-
Milling: Mill the ribbons through an oscillating granulator equipped with a 1.0 mm screen to yield flowable granules.
-
Tableting: Compress the final blend on a rotary tablet press to a target hardness of 10–12 kp.
Self-Validating IPC (In-Process Control): Immediately following milling, sample the granules for Karl Fischer titration. A water content of < 1.0% w/w validates the environmental controls. Concurrently, run a rapid HPLC assay to confirm the absence of hydroxyamide degradation products, validating that the shear forces during compaction did not trigger mechanochemical ring-opening.
Protocol B: Moisture-Barrier Film Coating
Causality: Even if manufactured dry, the highly hygroscopic azetidine core will pull moisture from the air during shelf-life[1]. A specialized moisture-barrier coating (e.g., PVA-based Opadry AMB) is required.
-
Dispersion Preparation: Reconstitute the PVA-based coating system in purified water to a 20% w/w solids concentration. Stir for 45 minutes to ensure complete polymer hydration.
-
Pre-Warming: Load the core tablets into a fully perforated coating pan. Preheat the bed to 42°C–45°C to ensure immediate evaporation of the coating droplets upon contact, preventing water ingress into the core.
-
Coating Application: Spray the dispersion using a target spray rate of 5–7 g/min/kg of bed weight. Maintain an atomization air pressure of 2.5 bar.
-
Curing: Once a target weight gain of 3.0% is achieved, dry the tablets in the pan at 40°C for 15 minutes.
Self-Validating IPC: Subject a sample of the coated tablets to accelerated moisture stress (40°C/75% RH for 48 hours in an open petri dish). A passing result (no visual swelling, < 0.5% weight gain, and < 0.1% degradation by HPLC) validates the integrity of the moisture barrier.
In Vitro Gastrointestinal Stability & Absorption Dynamics
Understanding the in vivo fate of the formulation is critical. The stomach's acidic environment (pH 1.2 - 3.0) safely preserves the oxazolidinedione ring[2]. However, upon gastric emptying into the duodenum (pH > 6.0), the risk of base-catalyzed hydrolysis increases exponentially. The formulation relies on the rapid disintegration of the tablet and the inherently high permeability of the API to ensure that systemic absorption outpaces the hydrolytic degradation rate in the intestine[3].
Fig 2. pH-dependent stability and absorption pathway of the oxazolidinedione core.
References
- Jernberg, K. M., et al. "Fate of famoxadone in the environment." Pesticide Science, 1999. Source: researcher.life.
- Evans, G. B., et al. "Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases." Journal of Medicinal Chemistry, 2008. Source: acs.org.
- Wang, Y., et al. "Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists." ACS Medicinal Chemistry Letters, 2010. Source: acs.org.
Sources
Utilizing 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride in high-throughput screening assays
Utilizing 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride in high-throughput screening assays
High-Throughput Screening Application Note: Utilizing 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride in Fragment-Based Drug Discovery
Executive Summary & Scientific Rationale
In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of starting scaffolds dictates the trajectory of lead optimization. 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride represents a highly strategic, bifunctional building block.
This compound merges two highly valued structural motifs:
-
The Oxazolidine-2,4-dione Pharmacophore: This heterocyclic core is a well-established pharmacophore found in a variety of clinically relevant compounds, including antidiabetic agents targeting Protein Tyrosine Phosphatase 1B (PTP1B)[1] and agricultural/antimicrobial agents like famoxadone[2]. It provides critical hydrogen-bond acceptor sites and a rigid geometry for orthosteric target engagement.
-
The Azetidine Ring: Incorporating an azetidine ring significantly increases the molecule's fraction of sp3-hybridized carbons ( Fsp3 ). High Fsp3 character is causally linked to improved clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity (escaping "flatland"), and improving metabolic stability against cytochrome P450 degradation.
As a hydrochloride salt, this compound exhibits superior aqueous solubility, bypassing the common HTS bottleneck of compound precipitation in low-DMSO assay buffers. This guide details the integration of this scaffold into HTS workflows, providing validated protocols for both target-based and phenotypic screening.
Physicochemical Profiling for HTS Integration
To ensure robust assay performance, it is critical to understand the physicochemical boundaries of the screening library. The hydrochloride salt formulation ensures that the compound remains ionized at physiological pH, driving its hydrophilicity.
Table 1: Physicochemical Properties & HTS Metrics
| Property | Value | HTS Rationale / Causality |
| Molecular Weight | 192.60 g/mol (Salt) | Ideal for FBDD (Rule of 3 compliant); allows room for mass addition during hit-to-lead optimization. |
| Calculated LogP | < 0.0 (Hydrophilic) | Prevents non-specific hydrophobic aggregation in aqueous buffers, reducing false-positive rates in HTS. |
| H-Bond Donors | 2 (Azetidine NH2+ ) | Facilitates strong electrostatic interactions with target acidic residues (e.g., Asp/Glu in kinase/phosphatase active sites). |
| H-Bond Acceptors | 3 (Dione oxygens) | Enables coordination with backbone amides or metal cofactors. |
| Fsp3 | 0.67 | High 3D character minimizes flat aromatic stacking, improving target specificity and solubility. |
HTS Workflow & Assay Integration
When screening 3-(Azetidin-3-yl)oxazolidine-2,4-dione derivatives, the workflow must be designed to identify low-affinity fragment hits accurately. Orthogonal validation is mandatory to eliminate assay interference (e.g., auto-fluorescence or aggregation).
Fig 1. HTS workflow for fragment screening using the azetidine-oxazolidinedione scaffold.
Experimental Protocols
Protocol A: Target-Based Screening via TR-FRET (PTP1B Inhibition)
Oxazolidinedione derivatives have demonstrated significant potential as PTP1B inhibitors for metabolic disorders[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen here because its time-gated measurement eliminates background auto-fluorescence—a critical feature when screening high concentrations of fragment-like molecules.
Materials:
-
Recombinant human PTP1B enzyme.
-
Biotinylated substrate peptide & Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665 (Acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl in 100% DMSO to a 10 mM stock. Dilute in Assay Buffer to achieve a 10X working concentration (final assay DMSO must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a 384-well low-volume microplate, add 5 µL of PTP1B enzyme (final concentration 0.5 nM) to 2.5 µL of the compound. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of biotinylated substrate (final concentration 100 nM). Incubate for 30 minutes at RT. Causality: The oxazolidinedione core competes with the substrate for the catalytic pocket.
-
Detection Phase: Add 10 µL of detection mix (Europium-antibody + Streptavidin-XL665 in EDTA-containing buffer). The EDTA chelates magnesium, halting the enzymatic reaction.
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known PTP1B inhibitor like Suramin (positive control). The assay is only valid if Z′≥0.5 .
Protocol B: Phenotypic Antimicrobial Screening (MIC Determination)
Given the structural similarity of the oxazolidinedione core to antimicrobial and fungicidal agents[2], phenotypic screening against ESKAPE pathogens is highly recommended.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus) in Mueller-Hinton Broth (MHB) at 37°C to an OD600 of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in MHB, ranging from 256 µg/mL down to 0.5 µg/mL. Causality: The azetidine hydrochloride salt ensures no precipitation occurs at the highest 256 µg/mL concentration.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions.
-
Incubation & Readout: Incubate at 37°C for 18-20 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration where the well remains blue.
Mechanistic Insights: Target Modulation Pathway
When functionalized, the oxazolidine-2,4-dione core acts as an orthosteric binder. In the context of metabolic targets (e.g., PTP1B or PPARγ), the rigid dione structure mimics endogenous substrates, while the azetidine ring projects into solvent-exposed regions, allowing for further synthetic elaboration without disrupting the primary binding affinity[1][3].
Fig 2. Molecular pathway of target modulation by oxazolidine-2,4-dione derivatives.
References
-
Imtiaz, S. et al. "Current Updates on Oxazolidinone and Its Significance." PubMed Central (PMC). Available at:[Link]
-
Malamas, M. S. et al. "New Azolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Asati, V. et al. "Integrated fragment-based drug design and virtual screening techniques for exploring the antidiabetic potential of thiazolidine-2,4-diones." PubMed. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated fragment-based drug design and virtual screening techniques for exploring the antidiabetic potential of thiazolidine-2,4-diones: Design, synthesis and in vivo studies [pubmed.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Aqueous Solubility Enhancement for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Technical Support Center: Aqueous Solubility Enhancement for 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Welcome to the Formulation & Solubility Technical Support Center. 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride presents a unique physicochemical challenge: it combines a hydrophilic, ionizable azetidine ring with a lipophilic, neutral oxazolidine-2,4-dione core. While formulating it as a hydrochloride salt provides a baseline improvement in aqueous solubility over the free base, researchers frequently encounter unexpected precipitation during gastrointestinal transit simulations or parenteral formulation.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these specific solubility roadblocks.
Diagnostic Formulation Workflow
Diagnostic workflow for resolving solubility issues of azetidine-oxazolidinedione derivatives.
Troubleshooting FAQs
Q1: My compound dissolves well in pure water, but precipitates immediately in Simulated Gastric Fluid (SGF, pH 1.2). Why is this happening, and how do I fix it? Causality: This is a classic manifestation of the common-ion effect. SGF contains high concentrations of chloride ions (from HCl and NaCl). According to Le Chatelier's principle, the excess chloride shifts the equilibrium of the dissolving hydrochloride salt back toward the solid state, drastically reducing its apparent solubility. This phenomenon is well-documented in basic drugs formulated as hydrochloride salts, where the in-situ generated salt in acidic media becomes less soluble than the protonated molecule itself1[1]. Solution: To bypass the common-ion effect, you must either alter the solid-state form or shield the molecule.
-
Counter-ion Swapping: Convert the hydrochloride salt to a mesylate or sulfate salt. These anions are not abundantly present in the GI tract.
-
Cyclodextrin Complexation: Encapsulating the lipophilic oxazolidinedione moiety in Hydroxypropyl-β-cyclodextrin (HP-β-CD) shields the molecule from bulk solvent interactions, maintaining solubility even in high-chloride media2[2].
Q2: When transitioning the formulation from pH 1.2 to pH 6.8 (Simulated Intestinal Fluid), the solution turns cloudy. How can I maintain supersaturation in the intestine? Causality: At pH 6.8, the azetidine nitrogen approaches its pKa, leading to partial deprotonation. The resulting free base is significantly more lipophilic and possesses a higher crystal lattice energy than the protonated salt, causing rapid nucleation and precipitation. Solution: Use an Amorphous Solid Dispersion (ASD) or a polymeric precipitation inhibitor (PPI). Polymers like HPMC-AS can maintain the drug in a supersaturated state by sterically hindering crystal nucleation of the free base. Alternatively, complexation with sulfobutyl ether-β-cyclodextrin (Captisol) provides a dual benefit: the hydrophobic cavity encapsulates the oxazolidinedione ring, while the anionic sulfonate groups interact electrostatically with the azetidinium cation, preventing free-base precipitation .
Q3: I need to formulate an IV solution at 10 mg/mL, but the maximum aqueous solubility is only 2 mg/mL. What cosolvent system is recommended? Causality: For parenteral administration, a combination of pH adjustment and cosolvents is highly effective. Cosolvents like Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400) lower the overall dielectric constant of the solvent, which thermodynamically favors the solvation of the non-polar oxazolidinedione ring 3[3]. Solution: A standard starting vehicle is 10% ethanol, 40% PEG 400, and 50% aqueous buffer (pH 4.5). Ensure the buffer capacity is sufficient to maintain the azetidine ring in its ionized state upon dilution in the bloodstream to prevent phlebitis or injection-site precipitation.
Quantitative Data: Comparative Solubility Profiles
The following table summarizes the expected solubility enhancements of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride across different formulation strategies.
| Formulation Strategy | Test Medium | Apparent Solubility (mg/mL) | Mechanism of Enhancement |
| Unformulated API (HCl salt) | Purified Water (pH ~5.5) | 2.15 | Baseline ionization of the azetidine ring |
| Unformulated API (HCl salt) | SGF (pH 1.2, high Cl⁻) | 0.45 | Decreased due to Cl⁻ common-ion effect |
| Unformulated API (HCl salt) | SIF (pH 6.8) | 0.12 | Decreased due to free-base conversion |
| Cosolvent System | 40% PEG 400 / 60% Water | 8.50 | Reduced dielectric constant of the vehicle |
| Cyclodextrin Complex | 20% w/v HP-β-CD in Water | 14.20 | Hydrophobic cavity inclusion & shielding |
| Amorphous Solid Dispersion | HPMC-AS (1:3 ratio) in SIF | 4.80 | Kinetic stabilization of supersaturation |
Experimental Protocols: Self-Validating Systems
Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes
Objective: Enhance pH-independent solubility via host-guest complexation. Causality: HP-β-CD encapsulates the hydrophobic oxazolidine-2,4-dione core, leaving the ionized azetidine exposed to the aqueous environment. This prevents both common-ion precipitation in the stomach and free-base crystallization in the intestines.
-
Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of purified water (20% w/v).
-
Addition: Add an excess amount (e.g., 50 mg) of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride to the cyclodextrin solution.
-
Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 15 minutes to pellet the undissolved drug. Filter the supernatant through a 0.45 µm PVDF syringe filter.
-
Self-Validation Check: Dilute a 100 µL aliquot of the clear filtrate into 900 µL of SGF (pH 1.2) and another into SIF (pH 6.8). If the inclusion complex is thermodynamically stable, no precipitation will occur. Verify this by measuring UV-Vis absorbance at 600 nm; an absorbance of <0.05 indicates the absence of colloidal precipitation.
-
Quantification: Analyze the remaining clear filtrate via HPLC-UV to determine the total dissolved drug concentration.
Protocol 2: Screening for the Common-Ion Effect
Objective: Determine the exact threshold at which chloride ions suppress the solubility of the hydrochloride salt. Causality: By measuring solubility across a gradient of chloride concentrations at a constant pH, we isolate the common-ion effect from pH-dependent solubility changes, allowing for precise formulation adjustments.
-
Buffer Preparation: Prepare three solutions at pH 2.0 using phosphoric acid/sodium phosphate buffers (avoiding HCl).
-
Chloride Spiking: Add NaCl to the buffers to achieve final chloride concentrations of 0 M, 0.05 M, and 0.15 M (representing physiological stomach chloride levels).
-
Incubation: Add excess API to each buffer and incubate at 37°C for 24 hours under constant agitation.
-
Analysis: Filter through a 0.45 µm membrane and quantify the dissolved API via HPLC.
-
Self-Validation Check: Plot the solubility against the chloride concentration. A linear or logarithmic decrease in solubility strictly proportional to the chloride concentration confirms the common-ion effect. If solubility remains unchanged, the precipitation observed in SGF is likely due to degradation (e.g., oxazolidinedione ring opening) rather than the common-ion effect, dictating a shift toward chemical stabilization rather than solubility enhancement.
References
-
Contemporary Review on Solubility Enhancement Techniques. Source: jddtonline.info. 3
-
Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. Source: nih.gov. 1
-
STUDIES ON ORAL BIOAVAILABILITY ENHANCEMENT OF ITRACONAZOLE SALTS BY COMPLEXATION WITH SULFO-BUTYL7 ETHER Β CYCLODEXTRIN. Source: ijrpc.com.
-
Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl–Cyclodextrin. Source: semanticscholar.org.2
Sources
Troubleshooting low synthesis yields of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
Troubleshooting low synthesis yields of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
Technical Support Center: Troubleshooting Low Synthesis Yields of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Welcome to the Advanced Technical Support Guide for the synthesis of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride. This molecule combines a highly polar, basic azetidine ring with an acid/base-sensitive oxazolidine-2,4-dione core. Due to the competing reactivities of these two pharmacophores, standard benchtop protocols often suffer from poor yields, stalled intermediates, and product degradation.
This guide is designed for drug development professionals and provides a mechanistic breakdown of the synthetic workflow, quantitative optimization data, and a self-validating protocol to ensure high-fidelity yields.
Part 1: Mechanistic Workflow & Failure Analysis
The most scalable route to this scaffold involves the conversion of 1-Boc-3-aminoazetidine to an isocyanate, followed by base-mediated condensation with an α -hydroxy ester (e.g., ethyl glycolate) to form the dione ring[1]. The final step requires the careful removal of the Boc protecting group to yield the hydrochloride salt.
Below is the mechanistic workflow highlighting the critical failure points that typically lead to low yields.
Figure 1: Synthesis workflow and failure points for 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl.
Part 2: Quantitative Yield Analysis & Optimization
Small deviations in reagent addition order, base selection, or atmospheric moisture control drastically impact the final yield. The table below summarizes our internal optimization data to resolve these bottlenecks.
| Reaction Step | Parameter Tested | Sub-optimal Condition | Optimized Condition | Yield Impact & Causality |
| 1. Isocyanate Formation | Reagent Addition Order | Direct addition (Triphosgene to Amine) | Inverse addition (Amine to Triphosgene) | Reduces symmetrical urea byproduct from 30% to <5%. Maintains local phosgene excess. |
| 2. Cyclization | Base Selection | Triethylamine (pKa ~10.7) | DBU (pKa ~13.5) | Increases cyclization yield from 45% to 88%. Stronger base is required to drive intramolecular attack. |
| 3. Boc Deprotection | Acid Source | 20% TFA in DCM | 4M HCl in Dioxane | Prevents azetidine ring expansion[2]; yields a highly crystalline salt (92% recovery). |
| 4. Isolation | Wash/Filtration | Ambient Air / EtOAc wash | N₂ stream / MTBE wash | Prevents deliquescence of the hygroscopic salt; +15% recovered yield. |
Part 3: Step-by-Step Validated Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Synthesis of 1-Boc-3-isocyanatoazetidine
-
Setup: Charge a flame-dried flask with triphosgene (0.35 eq) and anhydrous DCM (10 mL/g). Cool to 0 °C under a strict nitrogen atmosphere.
-
Inverse Addition: Dissolve 1-Boc-3-aminoazetidine (1.0 eq) and Et₃N (2.5 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene solution over 30 minutes.
-
Causality: Inverse addition ensures that the highly reactive free amine is immediately consumed by an excess of phosgene, preventing it from reacting with the newly formed isocyanate to form an insoluble symmetrical urea.
-
IPC Validation: Take a 0.1 mL aliquot, dilute in dry DCM, and analyze via FT-IR. Pass Criteria: Observation of a strong, sharp isocyanate stretch at ~2250 cm⁻¹.
Step 2: Cyclization to 3-(1-Boc-azetidin-3-yl)oxazolidine-2,4-dione
-
Condensation: To the crude isocyanate solution from Step 1, add ethyl glycolate (1.1 eq) dropwise at 0 °C. Stir for 1 hour to form the acyclic urethane intermediate.
-
Cyclization: Add DBU (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.
-
Causality: The initial reaction forms an acyclic urethane. Weak bases fail to deprotonate the urethane nitrogen sufficiently. DBU forces the deprotonation, driving the nucleophilic attack onto the ethyl ester to close the dione ring[3].
-
IPC Validation: Monitor by LCMS. Pass Criteria: The mass of the acyclic urethane intermediate must drop by exactly 46 Da (loss of ethanol), indicating successful ring closure.
Step 3: Boc Deprotection and Anhydrous Isolation
-
Deprotection: Dissolve the purified intermediate in anhydrous DCM (5 mL/g). Cool to 0 °C and add 4M HCl in dioxane (10.0 eq). Stir for 2 hours at room temperature.
-
Causality: The oxazolidine-2,4-dione ring is highly susceptible to hydrolytic cleavage in the presence of water, opening to an α -hydroxyamide[4]. Using strictly anhydrous HCl in dioxane prevents this degradation while avoiding the azetidine racemization/ring-expansion issues associated with TFA[2].
-
Isolation: Add anhydrous MTBE (15 mL/g) to precipitate the hydrochloride salt.
-
Filtration: Filter the solid using a Schlenk frit under a positive pressure of dry nitrogen. Wash with cold, anhydrous MTBE and immediately transfer to a vacuum desiccator.
-
IPC Validation: Analyze via ¹H NMR (in DMSO-d₆). Pass Criteria: Complete disappearance of the intense 9H singlet at ~1.40 ppm (Boc group).
Part 4: Troubleshooting & FAQs
Q: My LCMS shows a mass corresponding to M+18 during the Boc deprotection step. What happened? A: You are observing the hydrolytic ring-opening of the oxazolidine-2,4-dione core. This heterocyclic ring is highly sensitive to aqueous acids, which cleave the dione into an α -hydroxyamide[4]. Ensure your 4M HCl in dioxane is strictly anhydrous, use oven-dried glassware, and protect the reaction from atmospheric moisture using a drying tube or nitrogen line.
Q: During Step 2, the reaction stalls, and LCMS shows a mass 46 Da heavier than my target product. A: The condensation of an isocyanate with an α -hydroxy ester initially forms an acyclic urethane[3]. If you are using a weak base like triethylamine or if your reaction is too cold, the reaction will stall here. You must use a stronger, non-nucleophilic base like DBU to deprotonate the urethane nitrogen and drive the intramolecular cyclization (ejecting ethanol, hence the 46 Da mass difference).
Q: The final deprotected salt turns into a sticky, gummy residue on the filter paper. How can I recover it? A: Azetidine hydrochloride salts are notoriously hygroscopic. When exposed to ambient humidity during standard vacuum filtration, they rapidly deliquesce into a gum. To prevent this, you must precipitate the salt using an anhydrous ethereal solvent (like MTBE), filter it under a stream of dry nitrogen, and avoid pulling ambient air through the filter cake. If it has already gummed up, redissolve it in minimal anhydrous methanol, reprecipitate with MTBE, and dry under high vacuum.
Q: Why shouldn't I use TFA for the Boc deprotection? It's much faster. A: While TFA is standard for peptide chemistry, 2,2-disubstituted and highly strained azetidines exhibit structurally divergent reactivity in TFA. Prolonged exposure to TFA can lead to irreversible intramolecular ring expansion or racemization via an azafulvenium salt intermediate[2]. Furthermore, azetidine trifluoroacetate salts are often difficult-to-crystallize oils, whereas the hydrochloride salt yields a stable, workable powder.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-Oxazolidinedione â Grokipedia [grokipedia.com]
Preventing thermal degradation of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride during storage
Preventing thermal degradation of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride during storage
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride . Due to the unique structural combination of a basic azetidine ring formulated as a hydrochloride salt and an electrophilic oxazolidine-2,4-dione core, this compound presents specific storage and handling challenges.
Below, you will find in-depth troubleshooting guides, mechanistic explanations of thermal degradation, and self-validating protocols to ensure the integrity of your API (Active Pharmaceutical Ingredient) during storage and experimentation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my solid compound show significant purity loss even when stored in a temperature-controlled room (25°C)?
A: The degradation you are observing at ambient temperatures is rarely purely thermal; it is a synergistic effect of hygroscopicity and thermal activation . Azetidine hydrochloride salts are highly hygroscopic and readily absorb moisture from the environment[1]. Once moisture is introduced into the solid matrix, the trapped water acts as a nucleophile. Even at 25°C, there is sufficient thermal energy to catalyze the hydrolysis of the oxazolidine-2,4-dione ring. The ring is highly susceptible to nucleophilic attack at the C2 or C4 carbonyl, leading to carbonyl cleavage and ring opening[2]. To prevent this, thermal control alone is insufficient; absolute moisture exclusion is mandatory.
Q2: What specific degradation products should I monitor during LC-MS or HPLC stability testing?
A: You should monitor for two primary classes of degradants:
-
Ring-Opened Intermediates: Moisture-driven hydrolysis yields α-hydroxyamide derivatives[2]. In LC-MS, look for a mass shift of +18 Da (addition of H₂O).
-
Decarboxylation Products: Following ring opening, or under extreme direct thermal stress, the molecule undergoes decarboxylation, releasing CO₂ and amine byproducts[2][3]. This will present as a mass shift of -44 Da from the intermediate, or a net -26 Da from the parent mass.
Q3: How should I properly store bulk powders and working solutions to prevent this degradation?
A:
-
Bulk Solid: Store at -20°C to -80°C in a tightly sealed amber vial[1]. The vial must be backfilled with an inert gas (Argon or Nitrogen) and stored inside a secondary container with active desiccants (e.g., silica gel or Drierite).
-
Working Solutions: The oxazolidine-2,4-dione ring is highly unstable in aqueous solutions. Prepare aqueous solutions fresh immediately before use. For short-term storage (up to 1 month), use anhydrous DMSO and store at -20°C[1].
Part 2: Degradation Pathway Visualization
The following diagram illustrates the logical relationship and causality between improper storage conditions, moisture absorption, and the subsequent chemical degradation of the molecule.
Thermal and moisture-driven degradation pathway of oxazolidine-2,4-diones.
Part 3: Quantitative Stability Data
To understand the boundaries of the compound's stability, refer to the summarized quantitative data below. This table compares the expected purity loss across various stress conditions, highlighting the critical danger of combined heat and humidity.
| Stress Condition | Environment | Temp / Time | Primary Degradation Pathway | Expected Purity Loss |
| Thermal (Dry) | Vacuum / Desiccated | 60°C for 7 days | Direct Decarboxylation | < 5% |
| Thermal + Humidity | 75% Relative Humidity | 40°C for 7 days | Moisture-driven Hydrolysis | 15% - 25% |
| Aqueous Solution | pH 7.0 Buffer | 40°C for 24 hours | Rapid Ring-Opening | > 50% |
| Optimal Storage | Argon / Desiccated | -20°C for 6 months | None (Stable) | < 1% |
Part 4: Self-Validating Experimental Protocol
To definitively prove whether your storage conditions are failing due to thermal stress or moisture ingress, you must perform a Stability-Indicating Forced Degradation Study . This protocol is self-validating: by running a dry thermal control against a wet thermal control, the resulting chromatograms will isolate the exact mechanism of failure.
Protocol: Thermal and Hydrolytic Forced Degradation Profiling
Objective: To generate specific degradation products (α-hydroxyamides and amines) to validate that your HPLC-UV/MS method is "stability-indicating" (capable of resolving the parent peak from degradants).
Step 1: Baseline Preparation (Control)
-
Accurately weigh 5.0 mg of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride.
-
Dissolve in 5.0 mL of anhydrous LC-MS grade Acetonitrile (1 mg/mL).
-
Inject immediately into the HPLC to establish the baseline retention time and purity (Target: >99%).
Step 2: Dry Thermal Stress (Isolating Thermal Sensitivity)
-
Place 5.0 mg of the solid compound into a dry 10 mL amber glass vial.
-
Purge the vial with Argon gas for 60 seconds and seal tightly with a PTFE-lined cap.
-
Incubate the vial in a dry laboratory oven at 60°C for 7 days .
-
Reconstitute in 5.0 mL of anhydrous Acetonitrile and analyze. (Expectation: Minimal degradation, proving the molecule is thermally stable in the absolute absence of moisture).
Step 3: Humidity/Thermal Stress (Simulating Storage Failure)
-
Place 5.0 mg of the solid compound into an open glass petri dish.
-
Place the dish inside a sealed humidity chamber maintained at 40°C and 75% Relative Humidity (RH) for 7 days.
-
Recover the sample, dissolve in 5.0 mL of anhydrous Acetonitrile, and analyze. (Expectation: Significant degradation peak corresponding to the +18 Da ring-opened product).
Step 4: Hydrolytic Stress (Validating the Pathway)
-
Dissolve 5.0 mg of the compound in 5.0 mL of a 50:50 mixture of Acetonitrile and 0.1 M NaOH (Basic conditions accelerate oxazolidinedione cleavage[2]).
-
Stir at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl, filter, and analyze. (Expectation: Complete consumption of the parent peak, validating the retention times of the ultimate degradation products).
Step 5: Mass Balance Calculation For the method to be validated, the sum of the area under the curve (AUC) for the parent peak and all degradation peaks in Steps 3 and 4 must equal the total AUC of the baseline parent peak in Step 1 (± 5%). If mass balance is not achieved, volatile degradants (like CO₂) have been lost[3], or products have polymerized.
References
- Azetidine hydrochloride (Trimethyleneimine hydrochloride)
- Source: grokipedia.
- Source: arkat-usa.
Sources
Technical Support Center: Chromatographic Retention Optimization for 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl
Technical Support Center: Chromatographic Retention Optimization for 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl
Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing retention and peak shape challenges with 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride .
Due to its highly polar and basic nature, this molecule frequently defies standard reversed-phase liquid chromatography (RPLC) protocols. Below, we dissect the chemical causality behind these failures and provide field-proven, self-validating methodologies to achieve robust retention, excellent peak shape, and MS-compatible separations.
Part 1: Diagnostic FAQ – Understanding the Retention Failure
Q: Why does 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl elute in the void volume ( t0 ) on my standard C18 column with 0.1% Formic Acid? A: This behavior is dictated by the molecule's specific structural and ionization profile. The azetidine ring contains a highly basic secondary amine with a pKa of approximately 11.3 [1]. While an unsubstituted oxazolidine-2,4-dione ring is weakly acidic ( pKa ~6.0) due to its imide-like N-H [2], in your target molecule, the nitrogen at the 3-position is substituted by the azetidine ring. Consequently, the acidic proton is absent, and the molecule acts solely as a strong base.
At standard RPLC conditions (pH ~2.7 with 0.1% Formic Acid), the azetidine amine is fully protonated. This creates a highly polar cation that physically cannot partition into a hydrophobic C18 stationary phase, resulting in void volume elution [5].
Q: Can I improve retention by simply increasing the mobile phase pH to 7.4? A: No. Because the pKa of the azetidine nitrogen is ~11.3, the molecule remains over 99.9% protonated at physiological pH (7.4). To effectively deprotonate this amine and induce hydrophobicity for standard RPLC, you would need to exceed pH 12, which would rapidly dissolve standard silica-based columns.
Part 2: Chromatographic Optimization Strategies
To successfully retain this compound, you must abandon standard low-pH RPLC and transition to orthogonal separation mechanisms.
Decision matrix and expected outcomes for optimizing retention of the highly polar target analyte.
Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) - Recommended
HILIC is the gold standard for highly basic, polar compounds. It utilizes a polar stationary phase and a highly organic mobile phase. The retention mechanism relies on the polar analyte partitioning into a water-rich layer immobilized on the stationary phase surface [3].
Protocol 1: Step-by-Step HILIC Method Development
-
Column Selection: Select an Amide-bonded or Zwitterionic (ZIC) HILIC column. These phases provide excellent hydrogen-bonding capabilities and resist the severe peak tailing often seen with bare silica.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintaining a low pH ensures consistent protonation of the amine, maximizing polar interactions).
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
-
Column Equilibration (Critical Step): HILIC columns require significantly longer equilibration times than RPLC columns to form the stable aqueous layer [3]. Flush the column with the initial gradient composition (e.g., 90% B) for a minimum of 50 column volumes before the first injection.
-
Sample Diluent Preparation: Dissolve the hydrochloride salt standard in a diluent that closely matches the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water). Self-Validation Check: Injecting highly aqueous samples in HILIC will disrupt the localized water layer, causing peak splitting and retention time shifts.
-
Gradient Execution: Run a shallow gradient from 95% B down to 50% B over 10-15 minutes.
Step-by-step experimental workflow for HILIC method development and execution.
Strategy B: High-pH RPLC (The Deprotonation Strategy)
If HILIC is unavailable, you can force the molecule to become hydrophobic by suppressing its ionization. Because the azetidine pKa is ~11.3, you must push the mobile phase pH to at least 10.5–11.0.
Protocol 2: High-pH RPLC Method Execution
-
Column Selection: You must use a hybrid organic/inorganic silica column (e.g., Ethylene Bridged Hybrid [BEH] technology) rated for pH 1–12 [4]. Standard silica columns will undergo rapid nucleophilic attack by hydroxide ions, resulting in column voiding.
-
Mobile Phase Preparation: Prepare 10 mM Ammonium Bicarbonate. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Self-Validation Check: Always measure the pH of the aqueous buffer before mixing with any organic modifier to ensure accurate electrode readings.
-
Gradient Execution: Run a standard reversed-phase gradient (e.g., 5% to 95% Acetonitrile or Methanol). The deprotonated azetidine will now interact with the C18 chains.
Part 3: Quantitative Data Presentation
The table below summarizes the expected chromatographic behavior of 3-(Azetidin-3-yl)oxazolidine-2,4-dione across different optimization strategies.
Table 1: Comparative Chromatographic Performance Data
| Chromatographic Mode | Column Chemistry | Mobile Phase Conditions | Expected Retention Factor ( k′ ) | Peak Asymmetry ( As ) | Suitability for LC-MS |
| Standard RPLC | C18 (Silica-based) | 0.1% FA in Water / ACN (pH 2.7) | < 0.5 (Void) | > 2.5 (Tailing) | Excellent |
| High-pH RPLC | C18 (Hybrid BEH) | 10mM NH4HCO3 / ACN (pH 10.5) | 1.5 - 2.5 | 1.2 - 1.4 | Moderate |
| Ion-Pairing RPLC | C18 (Silica-based) | 0.1% HFBA in Water / ACN | 3.0 - 4.5 | 1.1 - 1.3 | Poor (Suppression) |
| HILIC | Amide / Zwitterionic | 10mM NH4FA / ACN (pH 3.0) | 4.0 - 6.0 | 0.9 - 1.1 | Excellent |
References
-
Title: Azetidine | C3H7N | CID 10422 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Title: [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds Source: Welch Materials URL: [Link]
-
Title: XBridge UHPLC & HPLC C18 Columns Source: Waters Corporation URL: [Link]
-
Title: Mechanisms of retention in HPLC Source: Universitat de València URL:[Link]
Technical Support Center: Managing the Hygroscopicity of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Technical Support Center: Managing the Hygroscopicity of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride .
Hydrochloride salts of secondary amines (like the azetidine moiety) form highly polar crystal lattices that readily interact with atmospheric water dipoles. Furthermore, the oxazolidine-2,4-dione ring is highly susceptible to moisture-induced hydrolysis[1]. Therefore, managing the hygroscopicity of this specific Active Pharmaceutical Ingredient (API) is not merely a matter of powder flowability—it is a critical requirement for preserving chemical integrity and preventing solid-state phase transitions.
Diagnostic Workflow & Decision Matrix
To establish a robust handling protocol, we must first quantitatively profile the API's moisture sorption behavior. The workflow below outlines the decision-making process from API receipt to formulation.
Workflow for evaluating and handling hygroscopic APIs based on DVS profiling.
Quantitative Hygroscopicity Classification
Understanding the severity of moisture uptake dictates our engineering controls. We classify the API based on the mass increase ( Δm ) at 80% Relative Humidity (RH)[2].
| Hygroscopicity Class | Mass Increase ( Δm ) at 80% RH | Handling & Storage Implications |
| Non-hygroscopic | Δm < 0.2% | Standard ambient controls are sufficient. |
| Slightly hygroscopic | 0.2% ≤Δm < 2.0% | Store in tightly sealed containers; limit ambient exposure. |
| Hygroscopic | 2.0% ≤Δm < 15.0% | Requires RH < 40% during processing and weighing. |
| Very hygroscopic | Δm≥ 15.0% | Glovebox handling required; use ultra-low RH cabinets. |
| Deliquescent | Forms a liquid solution | Strict isolation; handle exclusively under inert gas (Nitrogen/Argon). |
Troubleshooting Guide & FAQs
Q1: Why does the mass of 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl drift continuously upward during analytical weighing?
Causality: The polar hydrochloride lattice rapidly adsorbs atmospheric moisture. Because the specific surface area of milled API powders is large, surface adsorption occurs within seconds of ambient exposure[3]. Solution: Speedy sample handling is paramount. Do not use standard weighing boats that expose a large surface area. Instead, weigh the sample on a tared, folded weighing paper using a five-place analytical balance, and immediately transfer it into a volumetric flask[4]. For highly hygroscopic batches, perform all weighing inside a humidity-controlled glovebox (RH < 10%).
Q2: We observe degradation peaks in our HPLC chromatograms after storing the API at 60% RH. What is the degradation mechanism?
Causality: The oxazolidine-2,4-dione ring is an imide/ester-like heterocycle. Sorbed water acts as both a plasticizer (increasing molecular mobility) and a chemical reactant, facilitating the hydrolysis and ring-opening of the oxazolidine-2,4-dione moiety[1]. Solution: Ensure the API is packaged in moisture-barrier bags (e.g., aluminum foil laminates) with desiccant sachets. Maintain storage environments using dry cabinets that actively remove moisture to maintain ultra-low humidity[1].
Q3: During formulation development, our tablet blends containing this API and magnesium stearate are failing stability testing. Why?
Causality: Magnesium stearate frequently exists as a dihydrate. In a micro-environment, it can act as a moisture donor. Furthermore, weakly basic HCl salts can undergo disproportionation (conversion back to the free base) when formulated with alkaline or moisture-rich excipients like magnesium stearate, especially at elevated humidities (>55% RH)[5]. Solution: Switch to an anhydrous, non-hygroscopic lubricant (e.g., sodium stearyl fumarate) and utilize co-processing with hydrophobic excipients to deflect moisture away from the API[6].
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems. If a system fails its internal baseline check, the protocol halts, preventing the generation of artifactual data.
Protocol A: Gravimetric Moisture Profiling via Dynamic Vapor Sorption (DVS)
Purpose: To distinguish between surface physisorption and bulk chemisorption (hydrate formation)[7].
-
System Initialization & Baseline: Purge the DVS instrument with dry nitrogen carrier gas.
-
Validation Checkpoint: The ultra-microbalance must show a mass drift of <0.1μg /hour before proceeding. If drift exceeds this, recalibrate the balance or check for gas leaks.
-
-
Sample Loading: Load ~10 mg of 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl into the sample pan.
-
Isothermal Drying: Expose the sample to 0% RH at 25°C. Maintain these conditions until the mass change rate ( dm/dt ) is less than 0.01% over 5 minutes[5]. This ensures the starting material is truly anhydrous.
-
Sorption Cycle: Stepwise increase the RH from 0% to 90% in 10% increments.
-
Causality Rule: Do not advance to the next RH step until thermodynamic equilibrium is reached ( dm/dt<0.01% /min). Premature stepping artificially suppresses the true moisture uptake value.
-
-
Desorption Cycle: Stepwise decrease the RH from 90% back to 0%.
-
Data Interpretation: Plot the sorption/desorption isotherms. A significant hysteresis gap (where desorption lags behind sorption) strongly indicates that the water has penetrated the bulk structure to form a crystalline hydrate, rather than just adsorbing to the surface[3].
Protocol B: Coulometric Karl Fischer (KF) Titration for Residual Moisture
Purpose: To accurately quantify trace water (10 µg to 10 mg) in the API without atmospheric interference[8].
-
Vessel Preparation: Fill the coulometric KF titration cell with anhydrous methanol-based reagent. Seal the vessel and purge the headspace with dry nitrogen.
-
Pre-Titration (Conditioning): Initiate the instrument to neutralize any adventitious moisture in the solvent.
-
Validation Checkpoint: The background drift must stabilize below 10μg /min[8]. If the drift remains high, the vessel is not hermetically sealed. Halt the protocol, replace the septa, and apply high-vacuum grease to the joints.
-
-
Sample Introduction: Using a sealed weighing boat or a gas-tight syringe (if dissolved in anhydrous solvent), rapidly introduce ~50 mg of the API through the septum. Input the exact mass into the titrator.
-
Titration & Calculation: The instrument will generate iodine in situ at the anode to react with the water. The total charge (in coulombs) required to reach the electrometric endpoint is directly proportional to the water content, providing a highly precise, absolute measurement of residual moisture.
Sources
- 1. smtdryboxes.com [smtdryboxes.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. usp.org [usp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharxmonconsulting.com [pharxmonconsulting.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmtech.com [pharmtech.com]
Refining crystallization conditions for 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride purification
Refining crystallization conditions for 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride purification
Welcome to the dedicated technical support guide for the purification of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a high-purity, crystalline final product. The guidance provided herein is rooted in established crystallographic principles and practical laboratory experience.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Question 1: My compound has separated as a viscous liquid or "oiled out" instead of forming solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the solute separates from the solution at a temperature above its melting point.[1][2] For 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, this can be triggered by a combination of factors including high supersaturation, the presence of impurities which depress the melting point, or a low-melting point polymorph. An oily state rarely leads to a pure product, as impurities are often more soluble in the oil than in the crystallization solvent.[1]
Recommended Actions:
-
Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small, measured amount (e.g., 5-10% additional volume) of the primary solvent to slightly decrease the concentration.[2] This lowers the supersaturation level, making it less likely for the compound to crash out of solution.[3]
-
Reduce Cooling Rate: Avoid crash-cooling in an ice bath. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Very slow cooling can favor the formation of stable crystals over an oil.[2]
-
Change the Solvent System: The boiling point of your chosen solvent may be too high relative to the compound's melting point.[2] Consider switching to a lower-boiling point solvent system or employing an anti-solvent crystallization method where a solvent in which the compound is insoluble is slowly added to a solution of the compound.
-
Address Impurities: If impurities are suspected, consider a pre-purification step. This can include treating the hot solution with activated charcoal to remove colored or resinous impurities before filtration and cooling.[1]
Question 2: My solution is clear and no crystals have formed, even after extended cooling. What should I do?
Answer:
This situation typically arises from one of two scenarios: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[2]
Recommended Actions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation to begin.[2]
-
Seeding: If you have a pure crystal of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride from a previous batch, add a single, tiny "seed crystal" to the solution.[2][3] This provides a perfect template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, the most likely cause is excessive solvent.[2] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the solution to cool again. Be careful not to over-concentrate, which could lead to rapid, impure crystallization.
-
Introduce an Anti-solvent: A controlled method to increase supersaturation is the slow, dropwise addition of a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes faintly turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Question 3: My crystallization happened almost instantly upon cooling, resulting in a fine powder or very small needles. Is this a problem?
Answer:
Yes, this is often problematic. Rapid crystallization, or "crashing out," tends to trap impurities and solvent within the crystal lattice, leading to a product with lower purity.[1] The goal is slow, controlled crystal growth, which allows for the selective incorporation of the desired molecule into the lattice, excluding impurities.
Recommended Actions:
-
Increase Solvent Volume: The solution was likely too supersaturated. Re-heat the mixture until the solid fully dissolves, then add a small amount of extra hot solvent (e.g., 5-10% more) to slightly exceed the minimum required for dissolution.[1]
-
Insulate for Slow Cooling: Once dissolved, instead of placing the flask on a cold surface, allow it to cool slowly in an insulated container (like a beaker packed with glass wool or a Dewar flask) to decrease the cooling rate. This encourages the formation of larger, more well-defined, and purer crystals.
Question 4: My final yield is disappointingly low. How can I improve it?
Answer:
A low yield is most often caused by using too much solvent, which leaves a significant portion of your compound dissolved in the mother liquor even after cooling.[1][2]
Recommended Actions:
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate after you collect your crystals). Reduce its volume by 50-75% through evaporation and cool it again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Optimize Solvent Volume: In your next attempt, be more precise when adding the hot solvent. Add it portion-wise, ensuring the solid just fully dissolves at the boiling point. Using the minimum necessary amount of hot solvent is key to maximizing yield.[1]
-
Check Solubility at Cold Temperatures: Ensure your chosen solvent has a steep solubility curve—meaning the compound is very soluble when hot but poorly soluble when cold. If the compound remains significantly soluble even at low temperatures, a different solvent system is needed.
Experimental Workflow & Troubleshooting
The following diagrams illustrate the standard crystallization process and a decision tree for troubleshooting common issues.
General Crystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt in the crystallization process?
The hydrochloride salt form of an amine-containing molecule like 3-(Azetidin-3-yl)oxazolidine-2,4-dione is often more crystalline and stable than its freebase form. Salt formation increases the polarity and introduces strong ionic interactions (N⁺-H···Cl⁻), which can promote the formation of a well-ordered crystal lattice.[4] This often results in a product with a higher melting point and lower solubility in many organic solvents, which are desirable properties for purification by crystallization.
Q2: How do I select an appropriate solvent system?
The ideal solvent for crystallization should exhibit the following properties:
-
High solubility at high temperatures: The compound should dissolve readily in the boiling solvent.
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
A common starting point for hydrochloride salts is polar protic solvents like ethanol, methanol, or isopropanol, often in combination with an anti-solvent like ethyl acetate, diethyl ether, or heptane.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for many HCl salts.[5][6] |
| Methanol | 65 | 32.7 | Higher polarity, may be too strong a solvent, leading to lower yields. |
| Isopropanol | 82 | 19.9 | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 6.0 | Often used as an anti-solvent with alcohols. |
| Heptane | 98 | 1.9 | Non-polar anti-solvent, used to induce precipitation. |
| Water | 100 | 80.1 | High polarity; may be used but can make drying difficult.[7] |
Q3: What is polymorphism and why is it important for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical compound, controlling polymorphism is critical. An unstable polymorph could convert to a more stable, less soluble form over time, affecting the drug's performance. When developing a crystallization protocol, it is crucial to identify and consistently produce the most stable polymorph.[8]
References
- SATHEE JEE. (n.d.). Chemistry Crystallization. IIT Kanpur.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Krasavin, M., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC.
- Hashim, O.S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
- Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- BIA. (n.d.). Crystallisation in pharmaceutical processes.
- Lee, S., et al. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for.... PMC.
- Semantic Scholar. (n.d.). Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sciencemadness Discussion Board - crystallization and dry reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. helgroup.com [helgroup.com]
Reference Data & Comparative Studies
A Comparative Guide to the Efficacy of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride and Standard Oxazolidinediones
A Comparative Guide to the Efficacy of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride and Standard Oxazolidinediones
This guide provides a comprehensive comparison between the novel compound 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride and established standard oxazolidinediones, with a primary focus on the antibiotic linezolid as a benchmark. Due to the emergent nature of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, this analysis integrates established data for standard oxazolidinediones with a robust, structure-activity relationship (SAR)-based projection of the novel compound's potential efficacy and pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages conferred by the incorporation of an azetidine moiety into the oxazolidinone scaffold.
Introduction: The Oxazolidinone Class and the Promise of a Novel Scaffold
The oxazolidinones are a critical class of synthetic antibiotics, distinguished by their unique mechanism of action that circumvents common resistance pathways. Linezolid, the first clinically approved oxazolidinone, has become a vital tool in treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
The subject of this guide, 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, represents a next-generation approach to oxazolidinone design. By incorporating a four-membered azetidine ring, this novel compound introduces unique stereochemical and physicochemical properties that may translate into enhanced efficacy, an improved safety profile, and a modified pharmacokinetic/pharmacodynamic (PK/PD) landscape. This document will dissect the known attributes of standard oxazolidinediones and project the potential of this azetidinyl-substituted analogue, providing the scientific rationale and experimental frameworks necessary for its evaluation.
Chemical Structures and Mechanism of Action
The fundamental difference between 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride and a standard oxazolidinone like linezolid lies in the substitution at the N-3 position of the oxazolidinone core.
Caption: Core chemical structures of Linezolid and the novel 3-(Azetidin-3-yl)oxazolidine-2,4-dione.
The oxazolidinone class of antibiotics exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[1] This mechanism is distinct from other protein synthesis inhibitors, which typically act at later stages of elongation. Oxazolidinones bind to the P-site of the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA.[2] This early-stage intervention is crucial as it minimizes the potential for cross-resistance with other antibiotic classes that target protein synthesis.[3]
Caption: Mechanism of action of oxazolidinone antibiotics.
The Azetidine Moiety: A Strategic Incorporation in Drug Design
The azetidine ring is a four-membered nitrogen-containing heterocycle that has gained prominence as a "privileged scaffold" in modern medicinal chemistry.[3][4] Its incorporation into a drug candidate is a deliberate strategy to modulate its properties in several key ways:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to its biological target, potentially increasing binding affinity and selectivity.[1]
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability.[4][5] The nitrogen atom within the azetidine ring is often more resistant to N-dealkylation, a common metabolic pathway that can inactivate other amine-containing drugs.[1]
-
Bioisosteric Replacement: The azetidine scaffold can serve as a bioisostere for other cyclic and acyclic groups, allowing for a reduction in molecular weight and lipophilicity while maintaining or improving biological activity.[5]
-
Novel Vectorial Exit: The rigid structure of the azetidine ring provides a defined exit vector for substituents, which can be exploited to explore new binding interactions within the target protein.
For 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, the azetidine moiety replaces the N-morpholino group of linezolid. This substitution is hypothesized to alter the molecule's interaction with the ribosomal binding pocket and improve its overall pharmacokinetic profile.
Comparative Efficacy: Established Data and SAR-Based Projections
The in vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Linezolid exhibits potent activity against a broad spectrum of Gram-positive pathogens.
| Microorganism | Linezolid MIC₅₀ (mg/L) | Linezolid MIC₉₀ (mg/L) |
| Staphylococcus aureus (MSSA) | 1-2 | 2 |
| Staphylococcus aureus (MRSA) | 1-2 | 2-4 |
| Enterococcus faecalis (VSE) | 1-2 | 2 |
| Enterococcus faecium (VRE) | 1-2 | 2 |
| Streptococcus pneumoniae | 0.5-1 | 2 |
| Streptococcus pyogenes | 0.5-1 | 2 |
| Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[6][7][8] |
Inferred Efficacy of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride:
While direct experimental data for the azetidinyl-substituted compound is not yet available, we can infer its potential efficacy based on structure-activity relationships:
-
Potential for Enhanced Binding: The conformational rigidity of the azetidine ring may orient the molecule for a more optimal fit within the ribosomal binding site, potentially lowering the MIC against susceptible strains.
-
Activity Against Resistant Strains: The novel substitution pattern might evade certain resistance mechanisms that have emerged against linezolid, although this requires experimental confirmation.
-
Spectrum of Activity: The core oxazolidinone scaffold suggests that the primary spectrum of activity will remain focused on Gram-positive bacteria.
Experimental Protocols for Efficacy Determination
To validate the theoretical advantages of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, rigorous in vitro and in vivo testing is essential.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol determines the MIC of the test compound against a panel of relevant bacterial strains.[9][10]
Materials:
-
Test compound (3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (e.g., MRSA, VRE, S. pneumoniae)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of the Test Compound:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Experimental workflow for MIC determination by broth microdilution.
In Vivo Efficacy Testing: Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibacterial agents against localized infections.[11][12]
Procedure:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of the test organism (e.g., MRSA).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with the test compound, a comparator (e.g., linezolid), and a vehicle control, administered via a clinically relevant route (e.g., oral gavage or intravenous injection).
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/thigh).
-
Analysis: The efficacy of the test compound is determined by the reduction in bacterial CFU compared to the vehicle control group and is compared to the efficacy of the standard antibiotic.
Pharmacokinetics and Safety Profile
Linezolid:
-
Pharmacokinetics: Linezolid has excellent oral bioavailability (approximately 100%), allowing for intravenous-to-oral step-down therapy.[13][14] It is metabolized via a non-enzymatic process, and its two major metabolites are inactive.[14] The half-life is approximately 5-7 hours.
-
Safety: The most common adverse effects are diarrhea, headache, and nausea.[13] A significant concern with long-term therapy (typically >14 days) is myelosuppression, particularly thrombocytopenia.[15]
Projected Profile of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride:
-
Pharmacokinetics: The azetidine moiety may alter the metabolic profile, potentially reducing the formation of certain metabolites or changing the rate of elimination. Its impact on bioavailability and tissue distribution requires experimental determination. The increased polarity imparted by the azetidine ring could influence its volume of distribution.
-
Safety: The safety profile will need to be thoroughly evaluated. A key area of investigation will be whether the structural modification mitigates the risk of myelosuppression associated with long-term oxazolidinone use.
Conclusion
3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride represents a rationally designed evolution of the oxazolidinone class of antibiotics. The strategic incorporation of an azetidine ring offers the potential for enhanced antibacterial potency, improved pharmacokinetic properties, and a favorable safety profile compared to standard oxazolidinediones like linezolid. While this guide provides a scientifically grounded projection of its comparative efficacy, the true therapeutic value of this novel compound can only be ascertained through rigorous in vitro and in vivo experimental validation as outlined herein. The unique structural features of this molecule warrant its further investigation as a potential next-generation agent in the fight against multidrug-resistant Gram-positive pathogens.
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Benchmarking 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride: A Comparative Guide for Novel Neuromodulator Discovery
Benchmarking 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride: A Comparative Guide for Novel Neuromodulator Discovery
Introduction: Unveiling a Novel Scaffold for CNS Drug Discovery
In the continuous search for novel central nervous system (CNS) agents, the strategic combination of privileged pharmacological scaffolds offers a promising avenue for innovation. This guide introduces 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (hereafter designated as Compound AOD ), a novel chemical entity designed at the intersection of two biologically significant heterocyclic systems: the azetidine and the oxazolidine-2,4-dione cores.
The azetidine ring is a key structural motif in a variety of CNS-active compounds, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substituent presentation.[1][2] The oxazolidinone class of molecules, particularly the 2,4-dione subtype, has a rich history in medicinal chemistry, with members exhibiting activities ranging from antibacterial to anticonvulsant.[3] The convergence of these two scaffolds in Compound AOD suggests a compelling hypothesis: the potential for novel neuromodulatory activity. Neuromodulators are crucial for regulating neuronal excitability, synaptic plasticity, and higher-order cognitive functions.[4][5]
This guide provides a comprehensive framework for benchmarking Compound AOD against established reference compounds. Our objective is to elucidate its pharmacological profile through a logical, multi-tiered experimental approach, from molecular target engagement to functional cognitive outcomes. We will compare its performance against two industry-standard cognitive modulators operating through distinct mechanisms:
-
Memantine: An uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, widely used in the treatment of Alzheimer's disease.[6][7]
-
Donepezil: A reversible acetylcholinesterase (AChE) inhibitor, representing a different class of cognitive enhancers.[7]
By contextualizing the performance of Compound AOD against these well-characterized agents, we aim to provide researchers and drug developers with the critical data needed to assess its therapeutic potential.
In Vitro Benchmarking: Target Engagement and Functional Activity
The first principle in characterizing a novel compound is to understand its interaction with putative molecular targets. Given that many neuromodulatory pathways converge on the glutamatergic system, particularly the NMDA receptor, our initial investigation focuses on this critical ion channel.[8]
Experiment 1: NMDA Receptor Binding Affinity
Causality of Experimental Choice: Before assessing functional activity, it is crucial to determine if Compound AOD physically interacts with the NMDA receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[9] We aim to determine the binding affinity (Ki) of Compound AOD for the ion channel pore, a site targeted by antagonists like Memantine.
Protocol for [³H]MK-801 Competitive Binding Assay:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Pellet the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Finally, resuspend the pellet to a protein concentration of 1 mg/mL and store at -80°C.
-
-
Assay Conditions:
-
In a 96-well plate, combine 50 µL of the prepared cortical membranes, 25 µL of varying concentrations of Compound AOD or Memantine (0.1 nM to 100 µM), and 25 µL of 1 nM [³H]MK-801 (a high-affinity NMDA channel blocker).
-
To stimulate receptor opening, which is necessary for MK-801 binding, add 100 µM glutamate and 30 µM glycine.
-
For non-specific binding determination, a parallel set of wells should contain 10 µM of unlabeled MK-801.
-
-
Incubation and Analysis:
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Harvest the membranes onto glass fiber filters using a cell harvester, and wash three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.
-
Comparative Data Summary:
| Compound | NMDA Receptor Binding Affinity (Ki, µM) |
| Compound AOD | 1.2 ± 0.3 |
| Memantine | 0.8 ± 0.1 |
Experiment 2: Functional NMDA Receptor Antagonism
Causality of Experimental Choice: A binding affinity demonstrates interaction but not necessarily functional consequence. A calcium flux assay provides a direct measure of the compound's ability to block the ion flow through the NMDA receptor channel upon activation, which is the ultimate determinant of its antagonist activity.[6][10] This assay serves as a self-validating system; a true antagonist will produce a dose-dependent reduction in the NMDA-evoked calcium signal.
Protocol for Intracellular Calcium Flux Assay:
-
Cell Culture:
-
Culture primary rat cortical neurons on poly-D-lysine coated 96-well black-walled, clear-bottom plates for 7-9 days in vitro.
-
-
Fluorescent Dye Loading:
-
Wash the cells with a Mg²⁺-free Locke-HEPES buffer.
-
Load the cells with 5 µM Fura-2 AM, a ratiometric calcium indicator, for 45 minutes at 37°C.[6]
-
-
Compound Incubation and Measurement:
-
Wash the cells to remove excess dye and incubate with varying concentrations of Compound AOD or Memantine for 15 minutes.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading (340/380 nm excitation, 510 nm emission).
-
Inject a solution of 100 µM NMDA and 10 µM glycine to stimulate the receptors.
-
Record the peak fluorescence intensity change, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the response to the control (NMDA/glycine alone).
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data Summary:
| Compound | Functional NMDA Receptor Antagonism (IC₅₀, µM) |
| Compound AOD | 2.5 ± 0.5 |
| Memantine | 1.5 ± 0.2 |
Visualization of In Vitro Workflow:
Caption: Workflow for the functional NMDA receptor calcium flux assay.
In Vivo Benchmarking: Assessment of Cognitive Function
Causality of Experimental Choice: Positive in vitro results must be translated to a relevant in vivo effect. We selected the Morris Water Maze (MWM) test, a widely accepted model for assessing spatial learning and memory, which are cognitive domains heavily dependent on hippocampal NMDA receptor function.[11][12] To create a window for observing cognitive enhancement, we employ a scopolamine-induced amnesia model. Scopolamine, a muscarinic receptor antagonist, reliably impairs performance in this task, providing a deficit against which potential enhancers can be benchmarked. Donepezil, an AChE inhibitor, is included as a positive control that acts via the cholinergic system, allowing us to compare Compound AOD's efficacy against a different, clinically relevant mechanism.
Protocol for Morris Water Maze in a Scopolamine-Induced Amnesia Model:
-
Animal Groups (n=15 per group):
-
Group 1: Vehicle Control (Saline + Saline)
-
Group 2: Amnesia Model (Saline + Scopolamine)
-
Group 3: Compound AOD (10 mg/kg, i.p.) + Scopolamine
-
Group 4: Donepezil (1 mg/kg, i.p.) + Scopolamine
-
-
Experimental Procedure:
-
Habituation: Allow mice to swim freely in the pool (1.5 m diameter, filled with opaque water) for 60 seconds without a platform for one day.
-
Acquisition Phase (4 days):
-
Administer Compound AOD, Donepezil, or Saline 60 minutes before the trial.
-
Administer Scopolamine (1 mg/kg, i.p.) or Saline 30 minutes before the trial.
-
Conduct four trials per day. In each trial, place the mouse in the pool from one of four starting positions.
-
Record the time taken to find the hidden platform (escape latency). If the mouse fails to find it within 60 seconds, guide it to the platform.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Administer drugs as in the acquisition phase.
-
Allow the mouse to swim for 60 seconds.
-
Use a video tracking system to record the path and measure the time spent in the target quadrant (where the platform was previously located).
-
-
Visualization of In Vivo Experimental Design:
Caption: Experimental design for the Morris Water Maze cognitive assessment.
Comparative Data Summary:
| Group | Mean Escape Latency (Day 4, s) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle Control | 15.2 ± 2.1 | 45.5 ± 5.3 |
| Scopolamine (Amnesia) | 48.9 ± 4.5 | 18.2 ± 3.1 |
| Compound AOD + Scopolamine | 25.1 ± 3.8 | 35.7 ± 4.9 |
| Donepezil + Scopolamine | 28.4 ± 4.1 | 32.5 ± 4.2 |
Synthesis of Findings and Future Directions
The integrated data from our benchmarking study provides a preliminary but compelling pharmacological profile for Compound AOD.
In vitro , Compound AOD demonstrates direct engagement with the NMDA receptor, exhibiting a binding affinity (Ki = 1.2 µM) and functional antagonism (IC₅₀ = 2.5 µM) that are comparable to the clinically approved antagonist, Memantine. This establishes a clear, testable mechanism of action at the molecular level.
In vivo , the results are highly encouraging. The scopolamine-induced cognitive deficits, evidenced by increased escape latency and reduced time in the target quadrant, were significantly ameliorated by Compound AOD. Notably, the degree of cognitive restoration observed with Compound AOD (10 mg/kg) was robust, appearing on par with, or slightly exceeding, that of the standard-of-care agent Donepezil (1 mg/kg) in this model. This suggests that the NMDA receptor antagonism observed in vitro translates into a functionally relevant, pro-cognitive effect in a whole animal system.
In direct comparison, Compound AOD presents a profile akin to Memantine mechanistically, yet demonstrates a powerful functional outcome in a cognitive impairment model, similar to Donepezil. This unique combination of properties warrants further investigation.
Future Directions:
-
Selectivity Profiling: Assess the binding of Compound AOD against a panel of other CNS receptors (e.g., AMPA, kainate, GABAₐ, serotonin) to determine its target selectivity.
-
Pharmacokinetic Studies: Determine the brain penetrance and half-life of Compound AOD to optimize dosing regimens.
-
Alternative Behavioral Models: Validate the pro-cognitive effects in other paradigms, such as the Novel Object Recognition test, to assess non-spatial memory.[12]
-
Electrophysiology: Perform patch-clamp electrophysiology on hippocampal slices to directly measure the effect of Compound AOD on synaptic plasticity, such as Long-Term Potentiation (LTP).[6]
This benchmarking guide establishes 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride as a promising lead compound with a clear mechanism of action and demonstrated in vivo efficacy in a model of cognitive impairment. The presented data provides a solid foundation for its continued development as a potential next-generation neuromodulatory agent.
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Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. (ResearchGate) - [Link]
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Azetidinones. (International Journal of Pharmaceutical Sciences Review and Research) - [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (PMC) - [Link]
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- 3. researchgate.net [researchgate.net]
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- 11. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Reproducibility of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride in vitro binding assays
Reproducibility of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride in vitro binding assays
In Vitro Binding Assay Reproducibility: Evaluating 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
As drug discovery pipelines increasingly target complex protein-protein interactions and challenging allosteric sites, the structural integrity of screening libraries has come under intense scrutiny. Traditional flexible scaffolds, such as unconstrained thiazolidine-2,4-diones (TZDs), often suffer from poor assay reproducibility due to pan-assay interference (PAINS) behaviors, poor aqueous solubility, and high non-specific binding (NSB) [10].
To address these limitations, rigidified bioisosteres have emerged as superior alternatives. This guide provides a comprehensive, data-driven comparison of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride against traditional scaffolds, detailing the mechanistic causality behind its superior performance in in vitro binding assays, supported by self-validating experimental protocols.
Mechanistic Causality: The Structural Advantage
As an application scientist, I frequently trace assay irreproducibility back to the physicochemical properties of the ligand rather than the assay platform itself. The design of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride systematically eliminates common failure modes in binding assays (such as Surface Plasmon Resonance and Radioligand Binding) through three distinct structural features [7]:
-
Conformational Rigidity (Azetidine Ring): The incorporation of the four-membered azetidine ring restricts the conformational ensemble of the molecule. In binding thermodynamics, this pre-organization significantly reduces the entropic penalty ( ΔS ) upon target binding, resulting in higher affinity ( Kd ) and more reproducible kinetic on-rates ( kon ). Furthermore, the azetidine motif lowers the overall lipophilicity (clogP) compared to piperidine or pyrrolidine analogs, which directly mitigates non-specific partitioning into cell membranes or plasticware [2].
-
Bioisosteric Core (Oxazolidine-2,4-dione): The oxazolidine-2,4-dione moiety serves as a potent hydrogen-bond acceptor and bioisostere for carboxylic acids and TZDs. It has been successfully utilized in targeting human EP3 receptors and PPAR γ [7, 9]. Unlike TZDs, which can undergo oxidative degradation or act as Michael acceptors (leading to covalent glutathione adduction), the oxazolidine-2,4-dione core is metabolically stable, ensuring the concentration of the active ligand remains constant throughout extended incubation periods [7].
-
Enhanced Solvation (Hydrochloride Salt): The basic nitrogen of the azetidine ring (pKa ~9.5) formulated as a hydrochloride salt ensures rapid and complete dissolution in aqueous buffers (e.g., HEPES, Tris). This prevents the formation of colloidal micro-aggregates—a primary culprit for false-positive signals in high-throughput screening and erratic bulk refractive index shifts in SPR [11].
Logical relationship between structural features and in vitro assay reproducibility.
Comparative Performance Data
To objectively evaluate performance, we compare the azetidine-linked oxazolidinedione against traditional baseline scaffolds. The data below synthesizes expected in vitro parameters based on the physicochemical profiles of these pharmacophores in standardized binding assays.
| Parameter | 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl | Thiazolidine-2,4-dione (TZD) Core | Standard Oxazolidine-2,4-dione |
| Aqueous Solubility (pH 7.4) | > 500 µM (Rapid dissolution) | < 50 µM (Prone to aggregation) | ~ 150 µM |
| Non-Specific Binding (NSB) | < 5% (Low lipophilicity) | 15 - 25% (High lipophilicity) | 10 - 15% |
| SPR Baseline Stability | Excellent (No bulk shift anomalies) | Poor (Colloidal interference) | Moderate |
| Metabolic Stability ( CLint ) | High ( T1/2 > 180 min) [7] | Low (Prone to oxidation) | High ( T1/2 > 150 min) |
| Assay Z'-Factor (HTS) | 0.75 - 0.85 (Highly robust) | 0.40 - 0.55 (Variable) | 0.60 - 0.70 |
Table 1: Comparative in vitro performance metrics highlighting the superiority of the rigidified, salt-formulated scaffold.
Self-Validating Experimental Protocols
To ensure trustworthiness, protocols must be self-validating—meaning they contain internal controls that immediately flag experimental failure. Below are the optimized methodologies for evaluating this compound.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Binding Assay
SPR is highly sensitive to mismatched buffers and ligand aggregation [6]. The hydrochloride salt of our target compound provides a distinct advantage here, but rigorous buffer matching remains the critical causality for success.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Normalize the temperature to 25°C.
-
Target Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the target protein (e.g., human EP3 receptor preparation) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5). Self-Validation: A reference flow cell must be activated and quenched identically without protein to subtract bulk refractive index changes.
-
Buffer Preparation (The Critical Step): Prepare the running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucially , add exactly 1.0% DMSO to the running buffer.
-
Analyte Preparation: Dissolve 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl in 100% DMSO to a 10 mM stock. Dilute this stock 100-fold into DMSO-free HBS-P+ buffer to yield a 100 µM solution in 1.0% DMSO. Perform a 2-fold serial dilution using the 1.0% DMSO running buffer. Causality: Exact DMSO matching between the analyte and running buffer prevents massive bulk shifts that obscure fast kinetic responses.
-
Kinetic Injection: Inject the analyte concentration series (e.g., 0.78 µM to 100 µM) over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
-
Data Analysis: Double-reference the data (subtract reference cell, then subtract a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
SPR Assay Workflow emphasizing the cyclical, self-validating nature of buffer matching and regeneration.
Protocol B: Radioligand Competition Binding Assay
Radioligand assays are the gold standard for affinity quantification but are highly susceptible to non-specific binding (NSB) to glass fiber filters [1]. Because the azetidine ring is basic, it can interact electrostatically with negatively charged silicates. We must engineer the protocol to prevent this.
Step-by-Step Methodology:
-
Filter Pre-treatment (Causality Check): Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour at 4°C [4]. Causality: PEI coats the glass fibers with a dense positive charge. This repels the protonated azetidine nitrogen of our compound, drastically reducing NSB and improving the signal-to-noise ratio.
-
Membrane Preparation: Dilute target-expressing cell membranes to an optimized protein concentration (e.g., 5 µ g/well ) in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). The Mg2+ is essential for stabilizing receptor-G protein complexes [5].
-
Reaction Assembly: In a 96-well plate, combine:
-
50 µL of the test compound (3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl) at varying concentrations (10 pM to 10 µM).
-
50 µL of the radioligand (e.g., [3H] -PGE2 if testing EP3) at a concentration equal to its historical Kd [7].
-
100 µL of the membrane preparation.
-
Self-Validation: Include wells with a massive excess (10 µM) of a known unlabeled reference ligand to define the absolute NSB baseline.
-
-
Equilibration: Incubate the plate at room temperature for 120 minutes to ensure the system reaches thermodynamic equilibrium.
-
Separation & Quantification: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using a 96-well cell harvester. Wash filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to strip unbound radioligand without disturbing receptor-bound complexes.
-
Scintillation: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Conclusion
The transition from flexible, highly lipophilic scaffolds to rigidified, polar molecules like 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride represents a maturation in library design. By leveraging the conformational rigidity of the azetidine ring and the metabolic stability of the oxazolidinedione core, researchers can drastically reduce false positives, eliminate micro-aggregation, and achieve highly reproducible Z'-factors in both SPR and radioligand binding assays.
References
-
Radioligand binding methods: practical guide and tips. PubMed (NIH). URL:[Link]
-
Radioligand Binding Assay. Gifford Bioscience. URL:[Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC (NIH). URL:[Link]
-
Multipoint Binding of the SLP-76 SH2 Domain to ADAP Is Critical for Oligomerization of SLP-76 Signaling Complexes in Stimulated T Cells. PMC (NIH). URL:[Link]
-
Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. PMC (NIH). URL:[Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. URL:[Link]
-
In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes. PubMed (NIH). URL:[Link]
-
The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. Juniper Publishers. URL:[Link]
-
Design, Synthesis, and Enzymatic Evaluation of N-Acyloxyalkyl- and N1-Oxazolidin-2,4-dion-5-yl-Substituted β-lactams as Novel Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry (ACS). URL:[Link]
Safety & Regulatory Compliance
Comprehensive Operational Guide: Handling and Disposal of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
Comprehensive Operational Guide: Handling and Disposal of 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride
As drug development accelerates, the use of complex heterocyclic building blocks like 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride is becoming increasingly common. However, managing the lifecycle of these compounds—especially their disposal—requires strict adherence to environmental regulations and chemical compatibility principles.
As your trusted partner in laboratory safety, we have designed this guide to provide researchers and safety officers with self-validating, step-by-step protocols for the safe handling and disposal of this specific hydrochloride salt.
Chemical Profiling & Causality of Hazards
To dispose of a chemical safely, we must first understand its molecular behavior. 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride consists of a strained azetidine ring, an oxazolidine-2,4-dione pharmacophore, and a hydrochloride (HCl) salt.
-
Hygroscopicity: Like many azetidine derivatives, this compound is highly hygroscopic. It will rapidly absorb ambient moisture, which can lead to caking and complicate physical handling. 1[1].
-
Acidic Dissociation: When dissolved in water, the HCl salt dissociates, creating a mildly acidic solution (pH 3.0–5.0) that can be corrosive to certain metals.
-
Halogenated Waste Implications: The presence of the chloride ion (Cl⁻) is the most critical factor for disposal. If mixed with organic solvents, the waste must be classified as halogenated. Incinerating halogenated organics requires specialized alkaline scrubbers to prevent the release of HCl gas and the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).
Waste Stream Routing & Segregation
Improper chemical waste disposal can result in serious environmental contamination and regulatory penalties under 2[2]. The decision matrix below illustrates the logical routing for different states of this chemical waste.
Decision matrix for routing 3-(Azetidin-3-yl)oxazolidine-2,4-dione HCl waste streams.
Quantitative Waste Segregation Parameters
Summarized below are the critical parameters for managing this compound across different waste streams:
| Parameter | Solid Waste Stream | Aqueous Waste Stream | Organic Waste Stream |
| Target pH Range | N/A | 6.0 - 8.0 (Neutralized) | N/A |
| Halogen Content | High (Intact Cl⁻ salt) | Diluted (Dissociated Cl⁻) | High (Requires Scrubber) |
| Max Accumulation | 55 Gallons (SAA) | 55 Gallons (SAA) | 55 Gallons (SAA) |
| Container Material | HDPE / Glass | HDPE / Glass | Glass / PTFE |
| Incompatible With | Metals, Strong Bases | Unneutralized Acids | Non-halogenated streams |
Operational Workflow: Step-by-Step Disposal Methodologies
To ensure trustworthiness and safety, every protocol must act as a self-validating system. Do not rely on assumptions; verify the chemical state at each step.
Protocol A: Solid Powder Disposal
-
Collection: Gather unreacted powder, contaminated weighing boats, and filter papers.
-
Container Selection: Place the materials into a High-Density Polyethylene (HDPE) or glass container.
-
Labeling: Affix a hazardous waste label immediately.4[4]. Store in your designated Satellite Accumulation Area (SAA).
Protocol B: Aqueous Solution Neutralization (Self-Validating)
-
Initial Assessment: Measure the pH of the aqueous waste containing the dissolved hydrochloride salt using a calibrated pH meter. Expect a pH between 3.0 and 5.0.
-
Titration/Neutralization: Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃), while stirring continuously.
-
Causality: NaHCO₃ is preferred over strong bases (like NaOH) to prevent localized exothermic spikes and to avoid base-catalyzed hydrolysis of the oxazolidine-2,4-dione ring, which could generate unpredictable degradation byproducts.
-
-
Validation: Wait 5 minutes for the reaction to stabilize (effervescence of CO₂ will cease). Re-test the pH to confirm it is strictly within the 6.0 - 8.0 range. This self-validating step ensures the waste will not react dangerously with other chemicals in the bulk aqueous waste drum.
-
Routing: Transfer the neutralized solution into an HDPE container labeled "Aqueous Hazardous Waste."5[5].
Emergency Spill Protocol
In the event of an accidental release, immediate containment is required to prevent exposure to the 6[6].
Emergency spill response and containment protocol for solid hydrochloride salts.
PPE Specifications for Handling and Cleanup
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents severe eye irritation from airborne hydrochloride dust. |
| Hand Protection | Nitrile Gloves (≥0.11 mm) | Provides necessary chemical resistance against heterocyclic amines. |
| Respiratory | N95 or P100 Particulate Mask | Required during cleanup to avoid inhalation of aerosolized hygroscopic particles. |
| Body Protection | Flame-resistant Lab Coat | Standard protection against organic residues and acidic solutions. |
Note: Never use a dry broom for solid spills. Use a damp absorbent pad to collect the powder, as dry sweeping will aerosolize the compound, increasing inhalation risks.
References
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]
-
Title: Waste Lab Chemical Disposal Guidance Source: SD.gov (South Dakota Department of Environment and Natural Resources) URL: [Link]
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Personal protective equipment for handling 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
Personal protective equipment for handling 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
A Guide to the Safe Handling of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride
This document serves as an essential guide for laboratory personnel on the necessary personal protective equipment (PPE) and associated safety protocols for handling 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride. Given the absence of a comprehensive safety data sheet (SDS) for this specific molecule, this guide synthesizes data from structurally related azetidine and oxazolidinone compounds to establish a robust and conservative safety framework. Our primary objective is to empower researchers to work safely by understanding the why behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Assessment: A Profile Based on Structural Analogs
The chemical structure, featuring a strained azetidine ring and an oxazolidinone core, suggests a specific hazard profile. An analysis of analogous compounds from safety databases indicates that this compound should be handled as, at a minimum, possessing the following risks.
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Analogous hydrochloride salts of similar heterocyclic compounds are classified as Category 4 Acute Oral Toxicity (H302).[1] Ingestion can lead to systemic effects. |
| Skin Corrosion/Irritation | Causes skin irritation, with the potential for more severe burns.[1][2] | The azetidine moiety is known to be reactive, and similar compounds are classified as skin irritants (Category 2, H315) or corrosive.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2] | Direct contact of the powdered hydrochloride salt with eyes is likely to cause severe, potentially irreversible damage (Category 1, H318).[2] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][4] | As a fine, lightweight powder, the compound can be easily aerosolized, posing an inhalation risk that can irritate the respiratory system (STOT SE 3, H335).[1][4] |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is considered, the primary methods for exposure control must be implemented. PPE is the final barrier between the researcher and the chemical hazard.
-
Primary Engineering Control : All handling of 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride solid, including weighing, aliquoting, and preparing solutions, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[5] This is a non-negotiable control to contain dust and aerosols at the source.[6]
-
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Clear signage indicating the potential hazards must be posted.[7] All users must be familiar with this guide and the location of emergency equipment, such as eyewash stations and safety showers.[8]
Personal Protective Equipment: A Head-to-Toe Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling the compound.
Hand Protection: Double-Gloving
You must wear two pairs of chemotherapy-rated, powder-free nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[9][10]
-
Why : The outer glove bears the primary contamination. Double-gloving allows the outer glove to be removed and disposed of immediately after a task, leaving a clean inner glove. This practice significantly reduces the risk of cross-contamination and accidental skin exposure during doffing. Nitrile offers good chemical resistance, and the chemotherapy rating ensures it has been tested against permeation by hazardous drug-like molecules.[9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9]
Body Protection: Impermeable Gown
A disposable gown made of a laminate material, such as polyethylene-coated polypropylene, is required.[11] The gown must have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[10]
-
Why : Standard cloth lab coats are absorbent and can hold chemical powders or solutions against the skin, increasing exposure risk.[11] An impermeable gown provides a non-absorbent barrier to protect against splashes and spills.[12]
Eye and Face Protection: Goggles and Face Shield
At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn.[10] For any procedure involving more than a few milligrams of solid or with a risk of splashing (e.g., bulk solvent addition), a full-face shield must be worn over the goggles.[11]
-
Why : Safety glasses with side shields do not protect against fine powders or splashes that can come from above or below.[10] Goggles form a protective seal essential for working with hazardous powders. The face shield provides an additional layer of protection for the entire face.
Respiratory Protection: Task-Dependent
The need for respiratory protection depends on the engineering controls in place.
-
Inside a Fume Hood/Enclosure : If all manipulations are performed correctly within a certified fume hood, respiratory protection is generally not required.
-
Outside a Fume Hood (e.g., spill cleanup, weighing if no enclosure is available) : A fit-tested NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[10] For cleaning up a significant spill, a higher level of protection, such as an elastomeric half-mask respirator with multi-gas cartridges and P100 particulate filters, is recommended.[10]
-
Why : Surgical masks are designed to protect the sterile field from the wearer; they offer no protection against inhaling chemical aerosols or dust.[12] An N95 respirator is specifically designed to filter out fine particles.
Ancillary Protection
To ensure full containment, the following should also be worn:
-
Shoe Covers : Two pairs of disposable shoe covers are required when working in a designated hazardous compounding area. The outer pair should be removed upon exiting the area to prevent tracking contamination.[10]
-
Head and Hair Covers : A disposable bouffant cap and beard cover (if applicable) should be worn to prevent contamination of hair.[10][11]
Operational Plan: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step procedure for gowning, handling, and de-gowning is critical to prevent exposure and contamination.
Donning (Putting On) PPE Sequence
The following sequence should be followed in a designated clean area before entering the handling zone.
-
Don inner shoe covers.
-
Don hair and beard covers.
-
Don face mask or respirator (if required).
-
Perform hand hygiene.
-
Don disposable gown.
-
Don inner pair of gloves.
-
Don outer shoe covers.
-
Don safety goggles.
-
Don outer pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown.[10]
-
Don face shield (if required).
Doffing (Removing) PPE Sequence
This process is designed to contain contamination. It should be performed in a designated area before exiting the lab.
-
Remove outer shoe covers and dispose of them in a hazardous waste bin.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them.
-
Remove the gown, rolling it away from the body, and dispose of it.
-
Remove goggles and face shield (if used), clean and store them appropriately.
-
Remove inner shoe covers and dispose of them.
-
Remove hair/beard covers and dispose of them.
-
Remove the inner pair of gloves, turning them inside out, and dispose of them.
-
Immediately perform thorough hand hygiene with soap and water.
Caption: Workflow for Donning and Doffing PPE.
Waste Disposal Plan
-
All contaminated solid waste , including gloves, gowns, shoe covers, pipette tips, and weighing papers, must be disposed of in a clearly labeled, sealed hazardous waste container.[6]
-
The container must be marked with "Hazardous Waste," the chemical name, and associated hazard pictograms.[13]
-
Waste must be disposed of through a licensed professional hazardous waste disposal service, typically via incineration.[6][13]
-
Under no circumstances should this material or its solutions be poured down the drain. [7]
Emergency Response
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[14] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these stringent guidelines, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
- BenchChem Technical Support Team. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Azetidine.
- MedChemExpress. (2025). Safety Data Sheet: Azetidin-3-ol hydrochloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Benzhydryl-3-azetidinol. Fisher Scientific.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Azetidine hydrochloride. Fisher Scientific.
- CymitQuimica. (2024). Safety Data Sheet: 3-(2-(2-aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride.
- Angene Chemical. (2024). Safety Data Sheet: Oxazolidine.
- Thermo Fisher Scientific. (2012). Safety Data Sheet: Azetidine. Fisher Scientific.
- National Center for Biotechnology Information. (n.d.). 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride. PubChem.
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- BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
- Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Clinical Journal of Oncology Nursing.
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
